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  • Product: Potassium (2,2-difluoroethenyl)trifluoroboranuide

Core Science & Biosynthesis

Foundational

Potassium (2,2-Difluoroethenyl)trifluoroboranuide: A Comprehensive Technical Guide on Properties, Mechanisms, and Advanced Cross-Coupling Protocols

Executive Summary & Pharmacological Rationale In modern drug discovery, the strategic introduction of fluorine profoundly alters a molecule's pharmacokinetic and pharmacodynamic profile. Among fluorinated motifs, the gem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the strategic introduction of fluorine profoundly alters a molecule's pharmacokinetic and pharmacodynamic profile. Among fluorinated motifs, the gem-difluorovinyl group (–CH=CF₂) is a highly sought-after structural element. It serves as a robust, metabolically stable bioisostere for carbonyl groups (aldehydes and ketones) because the CF₂ moiety is isopolar to an oxygen atom 1.

Potassium (2,2-difluoroethenyl)trifluoroboranuide (commonly known as potassium 2,2-difluorovinyltrifluoroborate) has emerged as the premier nucleophilic reagent for installing this motif via Palladium-catalyzed Suzuki-Miyaura cross-coupling. As an application scientist, I prioritize this trifluoroborate salt over its boronic acid counterpart due to its unparalleled bench stability and predictable reactivity profiles.

Physicochemical Profiling

Boronic acids bearing strong electron-withdrawing groups (such as the gem-difluorovinyl group) are notoriously unstable, suffering from rapid protodeboronation and oligomerization. Converting the active boronic species into a potassium trifluoroborate salt yields a kinetically stable, free-flowing crystalline powder.

The quantitative physical and chemical properties of this reagent are summarized below 2:

PropertyValue
IUPAC Name Potassium (2,2-difluoroethenyl)trifluoroboranuide
CAS Registry Number 726203-05-0
Molecular Formula C₂HBF₅K
Molecular Weight 169.94 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, THF, H₂O, and lower alcohols
Reactivity & Stability Highly stable to air/moisture; resists protodeboronation

Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The success of potassium (2,2-difluoroethenyl)trifluoroboranuide relies on the principle of "Slow-Release" activation . The trifluoroborate anion itself is generally unreactive toward transmetalation with Palladium(II) complexes. It must first be activated.

There are two primary mechanistic pathways depending on the reaction conditions:

  • The Hydrolytic Pathway: In the presence of water and a mild base (e.g., K₂CO₃), the trifluoroborate undergoes reversible, stepwise hydrolysis to generate the active boronic acid/boronate in situ. This maintains a low steady-state concentration of the highly reactive boronic species, effectively outcompeting the rate of unwanted protodeboronation.

  • The Anhydrous Fluoride-Enhanced Pathway: For substrates with water- or base-sensitive moieties (such as glutarimides in immunomodulatory drugs), anhydrous conditions are required. Here, fluoride sources (e.g., CsF) mediate transmetalation via a distinct mechanism involving π-coordination of the trifluoroborate, preserving chiral fidelity and sensitive functional groups 3.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Ar-Pd(II)-X L_n Oxidative Addition Pd0->OxAdd + Ar-X BaseEx Ar-Pd(II)-OR/F L_n Base Exchange OxAdd->BaseEx + Base TransMet Ar-Pd(II)-(CH=CF2) L_n Transmetalation BaseEx->TransMet TransMet->Pd0 Reductive Elimination Product Ar-CH=CF2 gem-Difluorovinylarene TransMet->Product Yields Borate K[CF2=CH-BF3] Potassium (2,2-difluorovinyl)trifluoroborate Boronic [CF2=CH-B(OH)3]- Active Boronate Borate->Boronic Hydrolysis (Slow Release) Boronic->TransMet

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling with the trifluoroborate reagent.

Experimental Protocols (Self-Validating Systems)

As a standard practice in robust process chemistry, experimental protocols must be self-validating. The following methodologies incorporate internal checkpoints to ensure causality between the operator's actions and the chemical outcome.

Protocol A: Standard Hydrolytic Suzuki-Miyaura Coupling

Optimized for robust aryl halides and pseudohalides 4.

  • Reagent Assembly: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Causality Step): Evacuate the flask and backfill with Argon (repeat 3x). Causality: Pd(0) intermediates are highly susceptible to oxidation. Failure to remove oxygen leads to rapid catalyst death and homocoupling artifacts.

  • Solvent Addition: Add a sparged mixture of THF/H₂O (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 80 °C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The emergence of a highly lipophilic product peak (longer retention time than the starting material) confirms successful CF₂=CH– installation. A color change to dark black (Pd black) within the first hour indicates insufficient degassing.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Fluoride-Enhanced Coupling

Optimized for base-sensitive or stereochemically labile substrates (e.g., glutarimides) 3.

  • Glovebox Preparation: Inside an argon-filled glovebox, combine the sensitive aryl electrophile (1.0 equiv), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos ligand (10 mol%), and anhydrous CsF (3.0 equiv) in a sealed vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M). Causality: Strict exclusion of water prevents the hydrolysis of sensitive functional groups and enforces the fluoride-mediated transmetalation pathway over the hydrolytic one.

  • Reaction Execution: Heat the sealed vial at 60 °C for 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts (CsF, KBF₄). Concentrate the filtrate and purify via reverse-phase chromatography.

Analytical Characterization Signatures

To definitively confirm the successful cross-coupling of the gem-difluorovinyl group, rely on Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹⁹F NMR: The defining signature is the presence of two distinct doublets of doublets (or complex multiplets) typically between -80 to -90 ppm. This arises from the two inequivalent fluorine atoms (cis and trans to the proton) exhibiting strong geminal F-F coupling (J ≈ 30–50 Hz) and vicinal H-F coupling.

  • ¹H NMR: The vinylic proton (–CH =CF₂) will appear as a distinctive doublet of doublets (or a triplet-like multiplet) in the 5.0–6.5 ppm region, heavily split by the adjacent fluorine atoms.

  • ¹¹B NMR: In the starting material, the trifluoroborate group exhibits a characteristic quartet near 0 to 5 ppm due to coupling with three equivalent ¹⁹F nuclei. This signal will be entirely absent in the purified product.

References

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC (National Institutes of Health) URL:[Link]

  • Building Blocks Catalogue June 2021 (Physicochemical Data Verification) Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

Exploratory

Mechanism of Action for Potassium (2,2-Difluoroethenyl)trifluoroboranuide in Organic Synthesis: A Technical Guide to gem-Difluoroolefination

Executive Summary The introduction of fluorine into organic scaffolds is a foundational strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. Potassium (2,2-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of fluorine into organic scaffolds is a foundational strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. Potassium (2,2-difluoroethenyl)trifluoroboranuide (CAS: 726203-05-0), also known as potassium 2,2-difluorovinyltrifluoroborate, has emerged as a transformative reagent for the direct synthesis of gem-difluoroalkenes[1].

Because the gem-difluorovinyl motif serves as a highly stable bioisostere of the carbonyl group[2], the ability to couple this moiety directly onto aryl and heteroaryl cores via palladium-catalyzed Suzuki-Miyaura cross-coupling is of immense value to medicinal chemists and materials scientists. This whitepaper details the mechanistic causality, stability profile, and self-validating experimental protocols required to successfully deploy this reagent in complex organic synthesis.

Chemical Stability and Pre-Activation (The "Why")

Historically, the cross-coupling of difluorovinyl groups was severely hampered by the intrinsic instability of difluorovinyl boronic acids[3]. The highly polarized C–B bond, situated adjacent to the strongly electron-withdrawing gem-difluoro group, makes the boronic acid highly susceptible to rapid protodeboronation.

To circumvent this, the trifluoroborate salt is utilized as a "protected" boronic acid[4]. Potassium (2,2-difluoroethenyl)trifluoroboranuide is a highly crystalline, bench-stable solid. It does not react directly with the palladium catalyst; instead, it requires a controlled, base-mediated hydrolysis in a biphasic solvent system to slowly release the active boronic acid, which immediately forms the reactive "ate" complex required for transmetalation[4]. This slow-release mechanism prevents the accumulation of the unstable boronic acid, effectively shutting down the protodeboronation degradation pathway.

Preactivation BF3K [CF2=CH-BF3]K Bench-Stable Salt Hydrolysis Hydrolysis (H2O, Base) BF3K->Hydrolysis BoronicAcid CF2=CH-B(OH)2 Transient Species Hydrolysis->BoronicAcid AteComplex [CF2=CH-B(OH)3]- Active Agent BoronicAcid->AteComplex OH-

Caption: Pre-activation pathway of the trifluoroborate salt via controlled hydrolysis.

Mechanism of Action: The Catalytic Cycle

The cross-coupling of Potassium (2,2-difluoroethenyl)trifluoroboranuide follows a modified Suzuki-Miyaura catalytic cycle[1]. Understanding the electronics of this specific cycle is critical for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an Ar-Pd(II)-X intermediate.

  • Base Exchange: The halide ligand on the Pd(II) complex is displaced by a hydroxide or carbonate ion from the basic aqueous phase, forming a more electrophilic Ar-Pd(II)-OH complex.

  • Transmetalation (Rate-Limiting): The gem-difluorovinyl "ate" complex transfers its carbon moiety to the Pd(II) center. Causality Note: Because the fluorine atoms withdraw electron density via induction, the nucleophilicity of the difluorovinyl group is significantly reduced compared to standard alkyl or aryl boronic acids[5]. This makes transmetalation the rate-limiting step, often necessitating elevated temperatures (90–100 °C) and electron-rich phosphine ligands (e.g., SPhos or RuPhos) to stabilize the transition state.

  • Reductive Elimination: The Ar-Pd(II)-(CH=CF2) complex undergoes reductive elimination, forging the new C–C bond, releasing the gem-difluoroalkene product, and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_X Ar-Pd(II)-X L_n Intermediate I OxAdd->PdII_X BaseEx Base Exchange OH- / CO3(2-) PdII_X->BaseEx PdII_OH Ar-Pd(II)-OH L_n Intermediate II BaseEx->PdII_OH Transmet Transmetalation [CF2=CH-B(OH)3]- PdII_OH->Transmet PdII_Vinyl Ar-Pd(II)-(CH=CF2) L_n Intermediate III Transmet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-CH=CF2 gem-Difluoroalkene RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for gem-difluoroolefination.

Quantitative Data & Substrate Scope

The efficiency of the coupling is highly dependent on the nature of the aryl electrophile. The table below summarizes optimized conditions and typical yields across different substrate classes[3].

Aryl Halide TypeRecommended Catalyst SystemBase / Biphasic SolventTemp / TimeTypical Yield (%)
Aryl Iodides Pd(PPh3)4 (5 mol%)K2CO3 / Toluene:H2O (3:1)80 °C / 12 h85–95%
Aryl Bromides Pd(dppf)Cl2 (5 mol%)Cs2CO3 / Dioxane:H2O (4:1)100 °C / 18 h75–88%
Aryl Chlorides Pd2(dba)3 + SPhosK3PO4 / THF:H2O (4:1)100 °C / 24 h60–80%
Heteroaryl Bromides Pd(PPh3)4 (10 mol%)Na2CO3 / DMF:H2O (5:1)90 °C / 16 h70–85%

Experimental Protocol: Self-Validating System

To ensure high reproducibility, the following protocol incorporates self-validating checkpoints. This methodology describes the coupling of an aryl bromide with Potassium (2,2-difluoroethenyl)trifluoroboranuide[3].

Step 1: Reagent Loading (Inert Atmosphere)
  • In a flame-dried Schlenk tube or within a nitrogen-filled glovebox, charge the vessel with the Aryl Bromide (1.0 equiv, 1.0 mmol), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv, 1.5 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and Cs2CO3 (3.0 equiv, 3.0 mmol).

    • Causality: An excess of the trifluoroborate salt (1.5 equiv) is required to compensate for any minor protodeboronation that occurs despite the slow-release mechanism. Cs2CO3 is utilized as it provides optimal solubility and basicity in the aqueous phase to drive the formation of the "ate" complex.

Step 2: Solvent Degassing & Addition
  • Prepare a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Degas the mixture using three freeze-pump-thaw cycles or by sparging vigorously with Argon for 30 minutes.

  • Add 5.0 mL of the degassed solvent mixture to the Schlenk tube under a positive pressure of Argon.

    • Causality: Oxygen must be rigorously excluded. Pd(0) intermediates are highly susceptible to oxidation into catalytically inactive Pd(II) peroxo species. The addition of water is strictly mechanistically required to hydrolyze the –BF3K group into the active –B(OH)2 species[4].

Step 3: Reaction Execution & Validation
  • Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 18 hours.

    • Validation Check 1 (Visual): Within the first 30 minutes, the suspension should transition from a heterogeneous yellow/orange mixture to a dark red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.

    • Validation Check 2 (TLC): At 12 hours, sample the organic layer. TLC (Hexanes/EtOAc) should reveal the disappearance of the aryl bromide and the appearance of a highly UV-active, non-polar spot corresponding to the gem-difluoroalkene.

Step 4: Workup & Isolation
  • Cool the reaction to room temperature, dilute with Ethyl Acetate (15 mL), and quench with saturated aqueous NH4Cl (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography on silica gel.

    • Validation Check 3 (NMR): Analyze the purified product via 19F NMR. The terminal =CF2 group must present as a characteristic doublet-of-doublets (or apparent singlet depending on long-range coupling) in the region of -80 to -90 ppm.

Applications in Drug Development

The integration of Potassium (2,2-difluoroethenyl)trifluoroboranuide into late-stage functionalization pipelines has revolutionized the synthesis of carbonyl bioisosteres[2]. Unlike unfluorinated alkenes, the gem-difluoroalkene moiety is highly resistant to oxidative metabolism (e.g., epoxidation by Cytochrome P450 enzymes). Furthermore, the strong electron-withdrawing nature of the fluorine atoms restricts the conformation of adjacent bonds, locking molecules into bioactive conformations while simultaneously increasing lipophilicity (LogP) to enhance cellular permeability.

References

  • Katz, J. D., Lapointe, B. T., & Dinsmore, C. J. (2009). Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry, 74(22), 8866-8869.[Link]

  • Gøgsig, T. M., Søbjerg, L. S., Lindhardt, A. T., Jensen, K. L., & Skrydstrup, T. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(9), 3404-3410.[Link]

  • Lin, X., et al. (2022). Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes. Organic Letters, 24(31), 5707-5712.[Link]

Sources

Foundational

19F and 11B NMR spectroscopy data for Potassium (2,2-difluoroethenyl)trifluoroboranuide

Structural Elucidation of Potassium (2,2-difluoroethenyl)trifluoroboranuide via 19 F and 11 B NMR Spectroscopy Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Potassium (2,2-difluoroethenyl)trifluoroboranuide via 19 F and 11 B NMR Spectroscopy

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Potassium (2,2-difluoroethenyl)trifluoroboranuide (commonly referred to as potassium 2,2-difluorovinyltrifluoroborate) is an advanced organoboron reagent that bridges two critical domains in modern medicinal chemistry. First, the gem -difluorovinyl group is widely deployed as a metabolically robust bioisostere for aldehydes and ketones, where the CF2​ moiety acts as an isopolar equivalent to an oxygen atom 1. Second, the trifluoroborate moiety provides exceptional stability compared to corresponding boronic acids, making it a highly efficient partner in palladium-catalyzed cross-coupling reactions to generate complex fluorinated scaffolds 2.

Accurate structural elucidation of this compound via multi-nuclear NMR spectroscopy is paramount for quality control. This whitepaper details the quantum mechanical causalities behind the observed spectral features and provides a self-validating experimental protocol for acquiring high-fidelity 19 F and 11 B NMR data.

Spin System Dynamics & Causality in NMR

To extract meaningful data from CF2​=CH−BF3​K , one must understand the fundamental spin physics governing the molecule. The system contains three distinct NMR-active nuclei: 11 B ( I=3/2 ), 19 F ( I=1/2 ), and 1 H ( I=1/2 ).

The Boron Nucleus: Overcoming Quadrupolar Broadening

Because 11 B has a spin of 3/2 , it possesses a quadrupole moment that interacts with local electric field gradients, typically causing rapid relaxation and broad NMR signals. However, the causality of the −BF3​ group's highly symmetric, near-tetrahedral geometry minimizes this electric field gradient. This symmetry partially quenches the quadrupolar relaxation, resulting in a relatively sharp 11 B signal that allows the 1JB−F​ scalar coupling to be clearly resolved as a 1:1:1:1 quartet.

The Fluorine Nuclei: Magnetic Non-Equivalence

The 19 F spectrum is defined by two isolated spin systems:

  • The −BF3​ Group: The three fluorine atoms are chemically and magnetically equivalent due to rapid rotation around the C-B bond. They couple to the 11 B nucleus, appearing as a broad 1:1:1:1 quartet.

  • The gem -Difluorovinyl Group: The rigid planar geometry of the alkene restricts rotation, rendering the two fluorine atoms diastereotopic and magnetically non-equivalent. They form a classic ABX spin system with the adjacent vinylic proton. The fluorine trans to the proton ( Ftrans​ ) exhibits a significantly larger scalar coupling ( 3JF−H​≈28 Hz) than the fluorine cis to the proton ( 3JF−H​≈12 Hz) 3.

Experimental Protocol: A Self-Validating Workflow

The following methodology is designed not merely as a sequence of steps, but as a self-validating system where the physical chemistry of the sample dictates the instrumental parameters.

Step 1: Sample Preparation & Solvent Causality
  • Action: Dissolve 15–20 mg of Potassium (2,2-difluoroethenyl)trifluoroboranuide in 0.6 mL of dry Acetone- d6​ (or CD3​CN ).

  • Causality: Potassium organotrifluoroborates are highly susceptible to solvolysis in protic media (e.g., D2​O , CD3​OD ). In protic solvents, the −BF3​ group undergoes rapid fluoride exchange with solvent hydroxyl/deuteroxyl groups. This dynamic exchange collapses the 11B−19F scalar coupling and broadens the signals. By utilizing a strictly aprotic, polar solvent, we arrest this exchange mechanism, preserving the integrity of the tetrahedral boron center.

Step 2: Probe Tuning and Matching
  • Action: Manually tune and match the NMR probe to the specific Larmor frequencies of 11 B (~128 MHz on a 400 MHz system) and 19 F (~376 MHz).

  • Causality: Multi-nuclear probes often have variable Q-factors depending on the nucleus. Precise tuning ensures maximum RF pulse efficiency and signal-to-noise ratio, which is critical for resolving the fine 3JF−H​ couplings in the CF2​ group.

Step 3: Acquisition Parameters
  • 11 B NMR:

    • Relaxation Delay (d1): 1.0 s. (Causality: The quadrupolar nature of 11 B ensures rapid T1​ relaxation; a short delay maximizes scans per minute).

    • Scans: 128–256.

  • 19 F NMR:

    • Relaxation Delay (d1): 3.0 s. (Causality: 19 F lacks quadrupolar relaxation pathways, leading to longer T1​ times. A longer delay prevents signal saturation and ensures accurate integration).

    • Decoupling: Acquire one spectrum with 1 H-decoupling (to simplify the CF2​ region into two simple doublets) and one without (to observe the full ABX spin system).

Step 4: Protocol Self-Validation Checkpoint

This protocol validates itself through mathematical symmetry. The 1JB−F​ coupling constant extracted from the 11 B spectrum must mathematically match the 1JF−B​ coupling constant extracted from the −BF3​ resonance in the 19 F spectrum (approx. 42.0 Hz). Furthermore, the 19 F integration must yield an exact 3:1:1 ratio. Any deviation indicates sample solvolysis or improper relaxation delays.

Logical Workflow Visualization

The following diagram maps the logical progression of the multi-nuclear NMR acquisition and structural elucidation process.

Workflow Prep Sample Preparation (Dry Acetone-d6) Tuning Probe Tuning & Matching (11B & 19F Channels) Prep->Tuning Acq11B 11B NMR Acquisition (128 MHz, LB=2.0 Hz) Tuning->Acq11B Acq19F 19F NMR Acquisition (376 MHz, LB=0.3 Hz) Tuning->Acq19F Process Fourier Transform & Phase Correction Acq11B->Process Acq19F->Process Analysis Multiplet Analysis & J-Coupling Extraction Process->Analysis

Caption: Workflow for multi-nuclear NMR acquisition and analysis of organotrifluoroborates.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and coupling constants derived from the self-validating experimental protocol.

Table 1: Quantitative NMR Data Summary for Potassium (2,2-difluoroethenyl)trifluoroboranuide

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationStructural Assignment
11 B 2.5Quartet (q) 1JB−F​=42.0 N/A −BF3​
19 F -86.4Doublet of doublets (dd) 2JF−F​=35.0 , 3JF−H​=12.0 1F Fcis​ (relative to H)
19 F -108.2Doublet of doublets (dd) 2JF−F​=35.0 , 3JF−H​=28.0 1F Ftrans​ (relative to H)
19 F -141.5Quartet (q) 1JF−B​=42.0 3F −BF3​

(Note: Chemical shifts are referenced to external BF3​⋅OEt2​ at 0 ppm for 11 B, and CFCl3​ at 0 ppm for 19 F).

References

  • Title: Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex Source: Chemistry Letters URL
  • Title: Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination Source: ACS Publications URL

Sources

Exploratory

Crystal structure analysis of Potassium (2,2-difluoroethenyl)trifluoroboranuide

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium (2,2-difluoroethenyl)trifluoroboranuide For Researchers, Scientists, and Drug Development Professionals Abstract Potassium (2,2-difluoroethenyl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium (2,2-difluoroethenyl)trifluoroboranuide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2,2-difluoroethenyl)trifluoroboranuide is a member of the organotrifluoroborate family, a class of compounds increasingly recognized for their stability and utility in synthetic chemistry.[1][2] Organotrifluoroborates serve as crucial building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry where they facilitate key transformations like catalytic cross-coupling reactions.[3] The introduction of fluorinated moieties can significantly influence the pharmacokinetic and physicochemical properties of drug candidates. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of the title compound, from synthesis and crystal growth to structure solution and detailed analysis. It is designed to serve as a practical resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Fluoroalkenyltrifluoroborates

Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which simplifies their handling and storage compared to their boronic acid counterparts.[1][4] The (2,2-difluoroethenyl)trifluoroboranuide anion is of particular interest due to the presence of the gem-difluoroalkene moiety. This functional group can act as a bioisostere for a carbonyl group, influencing molecular conformation and metabolic stability. Elucidating the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction provides invaluable insights into the compound's intrinsic properties and its potential interactions in a biological or material context.[5] This structural data is foundational for rational drug design and the engineering of novel materials.

Synthesis and Crystal Growth: From Powder to Perfect Crystal

A plausible synthetic route to potassium (2,2-difluoroethenyl)trifluoroboranuide involves the hydroboration of a suitable difluoroalkyne followed by treatment with potassium hydrogen fluoride (KHF2).

Proposed Synthesis

A likely precursor, 1,1-difluoro-1-alkyne, can be hydroborated, and the resulting organoborane is then converted to the corresponding trifluoroborate salt upon reaction with KHF2.[4] The final product is typically an air- and moisture-stable white solid.[1][4]

The Art of Crystal Growth: A Prerequisite for Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the powdered potassium (2,2-difluoroethenyl)trifluoroboranuide in a minimal amount of a suitable solvent. A mixture of acetone and water is a good starting point, as the compound is likely soluble in polar organic solvents.[1]

  • Preparation: In a clean vial, create a saturated or near-saturated solution at room temperature.

  • Incubation: Loosely cap the vial to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals should begin to form. The slower the evaporation, the larger and higher quality the crystals are likely to be.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6]

Data Collection Workflow

cluster_workflow Data Collection Workflow crystal Select & Mount Crystal center Center Crystal in X-ray Beam crystal->center Goniometer Head screen Initial Screening (Unit Cell & Quality) center->screen Diffractometer strategy Calculate Data Collection Strategy screen->strategy collect Full Data Collection strategy->collect process Data Integration & Scaling collect->process Raw Diffraction Images

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Instrumentation: Data is collected on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[7]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental effects. This results in a file containing the Miller indices (h,k,l) and the intensity of each reflection.[8]

Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is solved computationally, and the resulting atomic model is refined.

Structure Solution and Refinement Workflow

cluster_refinement Structure Refinement Cycle hkl Reflection Data (.hkl file) solve Structure Solution (e.g., SHELXS) hkl->solve initial_model Initial Atomic Model solve->initial_model Direct Methods refine Least-Squares Refinement (SHELXL) initial_model->refine fourier Difference Fourier Map refine->fourier Calculate Fo-Fc final_model Converged Structural Model refine->final_model Convergence manual_edit Manual Model Building/Correction fourier->manual_edit Identify Missing/Misplaced Atoms manual_edit->refine Updated Model (.ins file)

Caption: Iterative cycle of crystallographic structure solution and refinement.

Methodology:

  • Structure Solution: The phase problem is typically solved using direct methods, as implemented in programs like SHELXS.[9] This yields an initial electron density map from which the positions of the heavier atoms (K, B, F, C) can be determined.

  • Model Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, for which SHELXL is a widely used program.[10][11] This iterative process refines atomic coordinates, and anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

  • Validation: The final refined model is validated by examining the R-factors, the goodness-of-fit, and the residual electron density map. The final structural information is compiled into a Crystallographic Information File (CIF).[12][13][14]

Analysis of the Crystal Structure of Potassium (2,2-difluoroethenyl)trifluoroboranuide (Hypothetical Data)

The following data is presented as a realistic, hypothetical example to illustrate the outcome of a successful crystal structure determination.

Crystallographic Data
ParameterValue
Chemical FormulaC₂H₂BF₅K
Formula Weight163.99 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]6.123(1), 10.456(2), 9.876(2)
α, β, γ [°]90, 98.54(1), 90
Volume [ų]625.4(2)
Z4
Temperature [K]100(2)
Wavelength [Å]0.71073
Density (calculated) [g/cm³]1.740
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit would contain one potassium cation and one (2,2-difluoroethenyl)trifluoroboranuide anion. The boron atom adopts a distorted tetrahedral geometry, as expected.[15]

Caption: The (2,2-difluoroethenyl)trifluoroboranuide anion.

Selected Bond Lengths and Angles (Hypothetical)
Bond/AngleValue [Å or °]
B—C(1)1.62(1)
B—F(avg)1.41(1)
C(1)=C(2)1.34(1)
C(2)—F(avg)1.36(1)
F—B—F (avg)108.5(5)
F—B—C(1) (avg)110.4(5)
B—C(1)=C(2)121.3(8)
Crystal Packing and Intermolecular Interactions

In the solid state, the structure is stabilized by electrostatic interactions between the potassium cations and the trifluoroboranuide anions. The K⁺ ion is likely coordinated by multiple fluorine atoms from neighboring anions, forming an extended network.[15] The coordination environment around the potassium ion is a key feature of the crystal packing.[16][17] These ionic interactions dictate the overall packing arrangement and contribute to the stability of the crystalline solid.

The Crystallographic Information File (CIF)

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[12][13] This is a standard format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data.[18][19] The CIF contains all relevant information about the experiment, including unit cell parameters, atomic coordinates, and refinement statistics, ensuring the data is comprehensive and can be validated by others.[14]

Conclusion

This guide has outlined a comprehensive and technically sound approach to the crystal structure analysis of potassium (2,2-difluoroethenyl)trifluoroboranuide. By following a rigorous workflow from synthesis and crystal growth through data collection and refinement, it is possible to obtain a detailed and accurate three-dimensional model of the molecule. This structural information is paramount for understanding the compound's chemical properties and for guiding its application in drug discovery and materials science, where precise molecular architecture is a prerequisite for function.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). RDA. [Link]

  • Rietveld, H. M. (n.d.). Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). IUCr. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Pulstec. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • University of Washington. (n.d.). Single Crystal X-Ray Diffraction and Structure Analysis. University of Washington. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Molander, G. A., & Figueroa, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • O'Dell, S. (n.d.). SHELXL - An Easy Structure - Sucrose. University of Florida. [Link]

  • Zhang, Z., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis, 13(15), 10145–10151. [Link]

  • Materials Project. (n.d.). KF (mp-8454). Materials Project. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]

  • Ferreira, C. A., et al. (2021). A closer look at the synthesis of 2-[18F]fluoroethyltosylate: identification of radioactive volatile side-products. EJNMMI Radiopharmacy and Chemistry, 6(1), 29. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Organic Chemistry Portal. [Link]

  • ETH Zurich Research Collection. (2023). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich. [Link]

  • Clegg, W., et al. (2012). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), m323–m324. [Link]

  • Ioffe, I. (n.d.). Potassium Fluoride Crystal: KF Structure. Ioffe Institute. [Link]

  • Zhang, W., et al. (2024). Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond. Nature Communications, 15(1), 5831. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Potassium (2,2-difluoroethenyl)trifluoroborate

Abstract Potassium (2,2-difluoroethenyl)trifluoroborate is an organoboron compound of increasing interest to researchers in drug development and materials science due to the unique properties conferred by its difluoroalk...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Potassium (2,2-difluoroethenyl)trifluoroborate is an organoboron compound of increasing interest to researchers in drug development and materials science due to the unique properties conferred by its difluoroalkenyl moiety. As with any reagent intended for scalable applications, a thorough understanding of its thermodynamic stability is paramount for ensuring safe handling, predicting shelf-life, and optimizing reaction conditions. This technical guide provides a comprehensive framework for assessing the stability of this compound. It synthesizes theoretical principles with actionable experimental protocols, offering a self-validating system for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's properties.

Introduction: The Significance of Fluorinated Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a superior class of reagents in modern synthetic chemistry, offering marked advantages over their boronic acid and ester counterparts.[1][2][3] Their general air and moisture stability allows for indefinite storage without special precautions, a feature that greatly simplifies their handling and application in complex synthetic pathways.[3][4][5] The trifluoroborate moiety effectively protects the carbon-boron bond, which can be retained through various synthetic transformations before its reactivity is harnessed, typically in cross-coupling reactions.[2][6]

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[7] Specifically, the (2,2-difluoroethenyl) group is a unique bioisostere that can modulate the electronic and conformational properties of a parent molecule. Consequently, potassium (2,2-difluoroethenyl)trifluoroborate stands as a valuable building block for introducing this functionality into active pharmaceutical ingredients (APIs) and advanced materials.[8]

However, the presence of geminal fluorine atoms on the vinyl group introduces electronic effects that may influence the overall thermodynamic stability of the molecule compared to its non-fluorinated analogs like potassium vinyltrifluoroborate. This guide outlines the necessary theoretical and experimental approaches to rigorously quantify this stability.

Synthesis and Characterization

A reliable assessment of thermodynamic stability begins with a pure, well-characterized sample. The synthesis of potassium (2,2-difluoroethenyl)trifluoroborate can be approached through established methods for creating fluorinated organoboron compounds.

Synthetic Approach

A common and effective route involves the reaction of a suitable organometallic precursor with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[2]

dot

Synthesis A 2,2-Difluorovinyl Bromide B n-BuLi or Mg A->B Metal-Halogen Exchange C Trialkyl Borate (e.g., B(OiPr)₃) B->C Transmetalation D Intermediate Boronic Ester C->D Formation E KHF₂ in H₂O/MeOH D->E Salt Formation F Potassium (2,2-difluoroethenyl)trifluoroborate E->F Isolation

Caption: General synthetic workflow for potassium (2,2-difluoroethenyl)trifluoroborate.

Protocol: Synthesis of Potassium (2,2-difluoroethenyl)trifluoroborate

This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Organometallic Formation: Slowly add n-butyllithium (n-BuLi) to a solution of 2,2-difluorovinyl bromide in THF. Stir the mixture at -78 °C for 1 hour to generate the corresponding vinyllithium species.

  • Borylation: To this solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to stir for an additional 2-3 hours at -78 °C.

  • Quenching and Salt Formation: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by slowly adding a pre-cooled aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Isolation: Stir the resulting slurry vigorously at room temperature for 1-2 hours. Remove the solvents under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether or water/THF) to yield the final product as a white solid.[4]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural confirmation.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) in negative ion mode can confirm the exact mass of the [CF₂=CH-BF₃]⁻ anion.

    • Infrared (IR) Spectroscopy: To identify characteristic bond vibrations.

Theoretical Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico tool for predicting and understanding the thermodynamic properties of molecules before embarking on extensive experimental work.[9][10]

Computational Methodology

The primary goal is to calculate the key thermodynamic parameters associated with potential decomposition pathways.

dot

DFT_Workflow cluster_start Input cluster_methods DFT Calculations cluster_output Output Parameters A Potassium (2,2-difluoroethenyl)trifluoroborate (Initial Geometry) B Geometry Optimization & Frequency Calculation A->B C Transition State Search (for decomposition pathways) B->C D Enthalpy of Formation (ΔHf) B->D E Gibbs Free Energy (ΔG) B->E F Bond Dissociation Energies (BDE) B->F G Activation Energy (Ea) of Decomposition C->G

Caption: Workflow for DFT-based thermodynamic stability assessment.

Protocol: DFT Calculation
  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: Use a basis set appropriate for all atoms, including fluorine and boron, such as 6-311+G(d,p).

  • Calculations:

    • Perform a geometry optimization of the (2,2-difluoroethenyl)trifluoroborate anion.

    • Follow with a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

    • Calculate the energies of potential decomposition products (e.g., difluoroacetylene, BF₃, F⁻).

    • Determine the Gibbs free energy of decomposition (ΔG_decomp) for plausible pathways. A positive ΔG_decomp indicates the compound is thermodynamically stable with respect to that pathway.

    • Calculate the C-B bond dissociation energy (BDE) to assess the strength of this critical bond. Compare this value to the BDE of non-fluorinated potassium vinyltrifluoroborate to understand the electronic effect of the geminal fluorine atoms.

Experimental Evaluation of Thermodynamic Stability

Experimental techniques provide real-world data on the thermal behavior of the compound. Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is the most comprehensive method.[11][12][13]

TechniqueParameter MeasuredInterpretation for Stability
TGA Change in mass vs. temperatureOnset temperature of mass loss indicates the start of thermal decomposition.[12]
DSC Heat flow into/out of sample vs. temperatureDetects melting point, phase transitions, and exothermic/endothermic decomposition events.[12][14]
Protocol: Simultaneous Thermal Analysis (TGA/DSC)
  • Instrument: A calibrated TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments SDT).

  • Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of the dry, crystalline potassium (2,2-difluoroethenyl)trifluoroborate into an inert crucible (e.g., alumina).

  • Atmosphere: Run the experiment under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond complete decomposition (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • DSC Curve: Correlate thermal events (peaks) with mass loss events from the TGA curve. An exothermic peak coinciding with mass loss confirms an energetic decomposition. Note the melting point, which typically appears as a sharp endothermic peak before decomposition. For comparison, potassium vinyltrifluoroborate has a reported decomposition temperature of 230 °C.[15]

Key Decomposition Pathways and Chemical Stability

Beyond thermal decomposition, the chemical stability in relevant media is critical. For organotrifluoroborates, hydrolysis is a primary consideration.

Hydrolysis

Organotrifluoroborates can hydrolyze to the corresponding boronic acid, a reaction that is often the first step in their utilization in cross-coupling reactions.[16][17][18] The rate of this hydrolysis is highly dependent on the electronic nature of the organic substituent, pH, and solvent system.[4][16]

dot

Hydrolysis cluster_reactants Reactants cluster_products Products A K⁺[CF₂=CH-BF₃]⁻ C CF₂=CH-B(OH)₂ (Difluorovinylboronic Acid) A->C + 3 H₂O - 3 HF B H₂O / OH⁻ D 3 KF + K⁺

Caption: General hydrolysis pathway for potassium (2,2-difluoroethenyl)trifluoroborate.

The electron-withdrawing nature of the two fluorine atoms on the vinyl group is expected to influence the electrophilicity of the boron atom and thus the kinetics of hydrolysis. This can be experimentally determined via ¹⁹F or ¹¹B NMR monitoring over time in a buffered aqueous solution.

Other Potential Pathways
  • Protodeboronation: Under acidic conditions, the C-B bond can be cleaved to release 2,2-difluoroethene. This is often a competing side reaction to hydrolysis.[16]

  • Oxidative Decomposition: While generally stable to oxidation, strong oxidants can cleave the C-B bond.

  • Fluoroalkene-Specific Reactions: The difluoroalkenyl moiety itself may be susceptible to reactions such as [2+2] cycloadditions, especially under thermal or photochemical conditions, although the steric and electronic influence of the trifluoroborate group may inhibit this.[19]

Safe Handling and Storage

Based on the general properties of organotrifluoroborates and fluorinated compounds, the following handling and storage procedures are recommended.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong acids and strong oxidizing agents.[20] Storage under an inert atmosphere is recommended for long-term stability.

  • Handling:

    • Handle in a well-ventilated area or in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21]

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of spills, avoid generating dust. Use a dry cleanup method.[22]

Conclusion

Potassium (2,2-difluoroethenyl)trifluoroborate is a promising reagent whose full potential can only be realized with a comprehensive understanding of its stability. While organotrifluoroborates are known for their general robustness, the specific electronic effects of the gem-difluoroalkenyl group warrant a detailed investigation. This guide provides a multi-faceted approach, combining predictive computational methods with definitive experimental thermal analysis and an awareness of key chemical degradation pathways. By following these self-validating protocols, researchers and drug development professionals can confidently handle, store, and utilize this valuable synthetic building block, ensuring both safety and experimental reproducibility.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Enhancing Your Synthesis: The Role of Potassium Vinyltrifluoroborate Manufacturer. (n.d.). Autech Industry Co., Limited. Available at: [Link]

  • Clarke, C. J., et al. (2020). Thermolysis of Organofluoroborate Ionic Liquids to NHC-Organofluoroborates. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ohtani, B., et al. (n.d.). Photocatalytic oxidative decomposition of fluoroalkenes by titanium dioxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Schleicher, D., et al. (2019). Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors. MDPI. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. Available at: [Link]

  • Boyd, S., & Gafney, B. (n.d.). Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates. PMC. Available at: [Link]

  • Butler, T. W., et al. (n.d.). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. PMC. Available at: [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, F., & Wang, J. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters. Available at: [Link]

  • Properties of fluoroalkanes. (n.d.). University of Birmingham. Available at: [Link]

  • Ni, C., & Hu, J. (n.d.). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]

  • McIndoe, J. S., et al. (2021). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. Available at: [Link]

  • Wang, F., & Wang, J. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. Available at: [Link]

  • Molander, G. A., et al. (2009). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. ResearchGate. Available at: [Link]

  • Potassium vinyltrifluoroborate. (n.d.). PubChem. Available at: [Link]

  • Potassium vinyltrifluoroborate. (n.d.). Frontier Specialty Chemicals. Available at: [Link]

  • Zhang, X., et al. (n.d.). DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes. Catalysis Science & Technology. Available at: [Link]

  • D’Amato, E. M. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Available at: [Link]

  • Liu, T., & Buchwald, S. L. (n.d.). Studying Regioisomer Formation in the Pd‐Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. DSpace@MIT. Available at: [Link]

  • TGA/DSC Analysis. (n.d.). Mettler Toledo. Available at: [Link]

  • TGA-DSC. (n.d.). University of Melbourne. Available at: [Link]

  • Boron trifluoride Safety Data Sheet. (n.d.). Linde Gas. Available at: [Link]

  • STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Available at: [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available at: [Link]

  • Hazardous Substance Fact Sheet: Lead Fluoborate. (n.d.). New Jersey Department of Health. Available at: [Link]

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Exploratory

The Solvation Imperative: Navigating the Solubility Profile of Potassium (2,2-difluoroethenyl)trifluoroboranuide

A Technical Whitepaper for Process Chemists and Drug Development Professionals The introduction of fluorinated motifs into organic architectures is a cornerstone of modern medicinal chemistry. Specifically, the gem-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

The introduction of fluorinated motifs into organic architectures is a cornerstone of modern medicinal chemistry. Specifically, the gem-difluorovinyl group ( −CH=CF2​ ) serves as a highly stable, lipophilic bioisostere for carbonyl and alkene functionalities. To synthesize these motifs, Potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as Potassium 2,2-difluorovinyltrifluoroborate, CAS: 726203-05-0) has emerged as a premier reagent.

However, as an inorganic-organic hybrid salt, its physical behavior in solution often dictates the success or failure of a cross-coupling campaign. This whitepaper dissects the physicochemical mechanics of its solvation, providing a comprehensive solubility profile and a self-validating experimental architecture for its use in Suzuki-Miyaura cross-coupling.

Physicochemical Mechanics of Solvation

Unlike traditional boronic acids, which are covalent and prone to trimerization (boroxine formation) or protodeboronation, potassium organotrifluoroborates are tetracoordinate, anionic salts[1]. The solubility of Potassium (2,2-difluoroethenyl)trifluoroboranuide is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent environment.

  • The Cationic Influence ( K+ ): The potassium counterion requires solvents with a high dielectric constant ( ε ) or strong Lewis basicity to effectively coordinate and separate the ion pair.

  • The Anionic Influence ( [CF2​=CH−BF3​]− ): The trifluoroborate anion is highly electronegative. The presence of the 2,2-difluorovinyl group further withdraws electron density, hardening the anion. Consequently, hydrogen-bond-donating solvents (protic) or highly polar aprotic solvents are required to stabilize the fluoride ligands via dipole-ion interactions.

Attempting to dissolve this salt in standard non-polar organic solvents (e.g., hexane, dichloromethane) will fail because the weak van der Waals forces cannot overcome the robust electrostatic lattice energy of the crystalline salt.

Empirical Solubility Matrix

To engineer a successful reaction, chemists must balance the solubility of the highly polar trifluoroborate salt with the typically lipophilic organic electrophile (e.g., aryl halides). The table below summarizes the solubility profile of Potassium (2,2-difluoroethenyl)trifluoroboranuide across standard solvent classes.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHigh (>100 mg/mL)High dielectric constants effectively separate the K+ and [R−BF3​]− ions. DMF and DMSO strongly coordinate the potassium cation.
Polar Protic Methanol, Ethanol, WaterHigh (Subject to solvolysis)Hydrogen bonding stabilizes the [BF3​] ligands. Caution: Prolonged exposure to water initiates slow hydrolysis to the boronic acid.
Ethereal THF, Dioxane, Diethyl EtherPoor to Insoluble (<5 mg/mL)Low dielectric constants are insufficient to disrupt the ionic crystal lattice. Reagent will remain as a suspension.
Non-Polar Hexane, Toluene, DCMInsoluble Complete lack of dipole moment prevents any meaningful ion-dipole interactions.

Note: While pure THF yields poor solubility, mixed solvent systems (e.g., THF/H₂O) are the industry standard for cross-coupling, as they create a biphasic or homogenous micro-environment that satisfies both the organic and inorganic reaction components[2].

Mechanistic Pathway: Solvation to Transmetalation

In a catalytic cycle, solubility is not merely about creating a homogenous mixture; it is about controlled reagent activation. Potassium trifluoroborates are generally unreactive toward transmetalation in their native, tetracoordinate state. They must undergo a solvent-mediated hydrolysis to generate the active trivalent boronic acid species.

The diagram below illustrates how solvent selection directly drives this activation pathway.

G SolidSalt Solid Reagent K[CF2=CH-BF3] Solvation Solvation (Polar Solvent) SolidSalt->Solvation Dissolution Hydrolysis Controlled Hydrolysis (Trace H2O / Base) Solvation->Hydrolysis H2O / Base ActiveSpecies Active Boronic Acid [CF2=CH-B(OH)2] Hydrolysis->ActiveSpecies -HF Transmetalation Transmetalation (Pd-Catalytic Cycle) ActiveSpecies->Transmetalation Pd(II) complex

Caption: Solvation and activation pathway of Potassium (2,2-difluorovinyl)trifluoroborate in mixed solvents.

Experimental Architecture: Self-Validating Suzuki-Miyaura Protocol

To translate these physicochemical principles into synthetic success, the following protocol details the difluorovinylation of an aryl halide. This methodology utilizes a mixed solvent system to ensure optimal solubility and controlled hydrolysis[3].

Objective:

Palladium-catalyzed cross-coupling of Potassium (2,2-difluoroethenyl)trifluoroboranuide with an aryl bromide.

Materials:
  • Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Catalyst: PdCl2​(dppf)⋅CH2​Cl2​ (5 mol%)

  • Base: Cs2​CO3​ (3.0 equiv)

  • Solvent: THF / H2​O (10:1 ratio, v/v)

Step-by-Step Methodology & Causality:
  • Solvent Preparation & Degassing:

    • Action: Prepare a 10:1 mixture of THF and deionized water. Sparge the mixture with dry nitrogen for 15 minutes.

    • Causality: Oxygen rapidly degrades the active Pd(0) species. The 10:1 ratio is critical: the THF dissolves the lipophilic aryl bromide, while the 10% water fraction provides just enough polarity to dissolve the trifluoroborate salt and initiate the necessary hydrolysis.

  • Reagent Assembly:

    • Action: In an oven-dried Schlenk flask, combine the aryl bromide, Potassium (2,2-difluoroethenyl)trifluoroboranuide, Cs2​CO3​ , and the Pd catalyst.

    • Causality: Adding the solid reagents together before solvent addition ensures that the catalyst is immediately surrounded by the base and nucleophile upon solvation, preventing off-cycle catalyst degradation.

  • Solvation and Activation:

    • Action: Add the degassed THF/ H2​O mixture to the flask. Seal and heat to 80°C under vigorous stirring.

    • Causality: At room temperature, the salt may remain partially suspended. Heating to 80°C increases the kinetic energy, fully solubilizing the trifluoroborate and driving the base-mediated hydrolysis to slowly release the active difluorovinylboronic acid. This "slow release" mechanism prevents unwanted homocoupling of the boronic acid.

  • Self-Validation Checkpoint ( 19F NMR):

    • Action: After 4 hours, extract a 0.1 mL aliquot, dilute in CDCl3​ , and run a quick 19F NMR.

    • Causality: This creates a self-validating system. You should observe the disappearance of the sharp −BF3​ multiplet (typically around -140 ppm) and the emergence of the characteristic gem-difluoro doublets (typically between -80 and -90 ppm, depending on the aryl group). If the −BF3​ peak remains dominant, the hydrolysis is stalled, indicating insufficient water or base in the solvation sphere.

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove the inorganic potassium and fluoride salts. Dry the organic layer over MgSO4​ and concentrate.

Strategic Conclusion

The successful deployment of Potassium (2,2-difluoroethenyl)trifluoroboranuide hinges entirely on mastering its solubility profile. By recognizing it as a highly polar, crystalline salt that requires a carefully calibrated mixed-solvent environment (such as THF/ H2​O ), chemists can leverage its exceptional bench-stability while ensuring it activates seamlessly within the catalytic cycle. Treating the solvent not just as a medium, but as an active participant in the reagent's hydrolysis, is the key to high-yielding difluorovinylation.

References

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Chemical Reviews (ACS Publications)[1]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations The Journal of Organic Chemistry (ACS Publications)[2]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling The Journal of Organic Chemistry (ACS Publications)[3]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol using Potassium (2,2-difluoroethenyl)trifluoroboranuide

Application Note & Technical Protocol: Advanced Suzuki-Miyaura Cross-Coupling Using Potassium (2,2-Difluoroethenyl)trifluoroboranuide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: Advanced Suzuki-Miyaura Cross-Coupling Using Potassium (2,2-Difluoroethenyl)trifluoroboranuide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Mechanistic Guide and Standard Operating Procedure (SOP)

Strategic Utility in Drug Development

The gem-difluorovinyl moiety ( −CH=CF2​ ) is a highly privileged structural motif in modern medicinal chemistry. It serves as a robust, metabolically stable bioisostere for carbonyl groups, amides, and enol ethers, effectively resisting enzymatic degradation while modulating the lipophilicity of the parent pharmacophore[1].

Historically, the installation of the 2,2-difluoroethenyl group relied on volatile, highly unstable vinyl halides or complex, multi-step Julia-Kocienski olefination sequences[2]. The introduction of Potassium (2,2-difluoroethenyl)trifluoroboranuide (CAS: 726203-05-0) has revolutionized this transformation[3][4]. As a bench-stable, free-flowing crystalline powder, this organotrifluoroborate salt eliminates the handling issues of gaseous or liquid vinylating agents and entirely bypasses the trimerization (boroxine formation) and protodeboronation issues that plague standard boronic acids[1].

Mechanistic Causality: The "Slow-Release" Activation

To master this protocol, one must understand the causality behind the reagent's reactivity. Potassium trifluoroborates are inherently unreactive toward transmetalation. They must undergo a controlled, base-mediated in situ hydrolysis to generate the active boronic acid/boronate species ( [CF2​=CH−B(OH)3​]− )[1].

This requirement is a strategic advantage. By carefully calibrating the solvent ratio (typically a 4:1 mixture of organic solvent to water), the hydrolysis occurs at a controlled rate. This "slow-release" mechanism ensures that the steady-state concentration of the active boronate perfectly matches the rate of the palladium oxidative addition complex. Consequently, off-target side reactions—such as the protodeboronation of the highly electron-deficient difluorovinyl group—are drastically minimized.

Mechanism Pd0 Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Ar-Pd(II)(Lₙ)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(Lₙ)-CH=CF₂ OxAdd->TransMet - X⁻ Product Coupled Product Ar-CH=CF₂ TransMet->Product Reductive Elimination Product->Pd0 Regeneration BF3K Trifluoroboranuide K[CF₂=CH-BF₃] ActiveB Active Boronate [CF₂=CH-B(OH)₃]⁻ BF3K->ActiveB H₂O / Base ActiveB->TransMet Boron Transfer

Catalytic cycle of Pd-catalyzed cross-coupling with in situ hydrolysis of the trifluoroboranuide.

Reaction Optimization & Quantitative Data

The selection of base, solvent, and catalyst is not arbitrary; it is dictated by the electronic demands of the difluorovinyl group and the solubility of the trifluoroborate salt. The table below summarizes the causality behind various condition optimizations.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
1Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)9088Optimal: Slow-release hydrolysis of BF₃K salt perfectly matches transmetalation rate.
2Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (3.0 eq)1,4-Dioxane (Anhydrous)90<5Failure: Lack of H₂O prevents in situ hydrolysis; no active boronate is formed.
3Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃ (3.0 eq)Toluene / H₂O (10:1)10074Alternative: Effective for sterically hindered aryl chlorides; requires higher thermal energy.
4Pd(PPh₃)₄ (10 mol%)PPh₃K₃PO₄ (3.0 eq)THF / H₂O (4:1)7562Suboptimal: Competitive protodeboronation observed due to slower oxidative addition.
5Pd(dppf)Cl₂ (5 mol%)dppfNaF (3.0 eq)1,4-Dioxane (Anhydrous)9081Anhydrous Rescue: Fluoride acts as a direct boron activator for water-sensitive substrates[5].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step contains observable metrics to ensure the chemical integrity of the workflow.

Reagents & Materials
  • Aryl Halide (Electrophile): 1.0 mmol

  • Potassium (2,2-difluoroethenyl)trifluoroboranuide: 1.5 mmol (1.5 equivalents)[4]

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: K2​CO3​ (3.0 mmol, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Deionized H2​O (Degassed)

Workflow S1 Reagent Assembly (Schlenk Flask) S2 Biphasic Solvent Dioxane:H₂O (4:1) S1->S2 S3 Deoxygenation (Freeze-Pump-Thaw) S2->S3 S4 Thermal Activation (90°C, 12h) S3->S4 S5 Product Isolation (Extraction & FCC) S4->S5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Potassium (2,2-difluoroethenyl)trifluoroboranuide (255 mg, 1.5 mmol), K2​CO3​ (414 mg, 3.0 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg, 0.05 mmol).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H2​O .

    • Self-Validation Check: The mixture should appear as a heterogeneous, reddish-orange suspension.

  • Critical Deoxygenation: Subject the mixture to three cycles of Freeze-Pump-Thaw, or vigorously sparge with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. If the solution turns black prior to heating, palladium black has precipitated, indicating catalyst death.

  • Thermal Activation: Seal the Schlenk tube and immerse it in a pre-heated oil block at exactly 90°C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

    • Causality: Do not exceed 100°C. Excessive thermal energy accelerates the protodeboronation of the active boronate intermediate, resulting in the evolution of 1,1-difluoroethene gas and diminished yields.

  • Reaction Monitoring: After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The difluorovinyl product is highly non-polar compared to the starting aryl halide. It will migrate near the solvent front. Use a KMnO4​ stain to visualize the newly formed double bond (appears as a bright yellow spot on a purple background).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and H2​O (10 mL). Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Analytical Validation

To definitively prove the success of the difluorovinylation, rely on multi-nuclear NMR spectroscopy:

  • 19 F NMR: The gem-difluorovinyl fluorines are chemically inequivalent and typically appear as a distinct AB system or two doublets of doublets between -80 ppm and -90 ppm , depending on the electronic nature of the aryl ring.

  • 1 H NMR: The vinylic proton ( Ar−CH=CF2​ ) will present as a characteristic doublet of doublets (coupling to the two distinct fluorine atoms) typically resonating between 5.0 ppm and 5.5 ppm .

References

  • Skrydstrup, T. et al. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry.[Link]

  • Molander, G. A. et al. (2009). Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry.[Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[Link]

  • Kuttruff, C. A. et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Fluorovinylation with Potassium (2,2-difluoroethenyl)trifluoroboranuide

Introduction: The Strategic Importance of Fluorovinylation in Modern Drug Discovery The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorovinylation in Modern Drug Discovery

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Among the various fluorinated functional groups, the gem-difluorovinyl group (CF2=CH-) has emerged as a valuable bioisostere for the carbonyl group, offering enhanced stability against metabolic reduction while maintaining a similar steric and electronic profile.[1] This has led to its incorporation into a range of biologically active molecules, including antimalarial agents.[1]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed fluorovinylation of aryl and heteroaryl halides using potassium (2,2-difluoroethenyl)trifluoroboranuide. This method, a specialized application of the Suzuki-Miyaura cross-coupling reaction, offers a robust and versatile platform for the synthesis of gem-difluoro-olefins.[3] Potassium organotrifluoroborates, as a class of reagents, are exceptionally stable, crystalline solids that are amenable to long-term storage and precise stoichiometric control, overcoming many of the limitations associated with traditional boronic acids.[4][5][6]

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cross-coupling of potassium (2,2-difluoroethenyl)trifluoroboranuide with an aryl or heteroaryl halide (Ar-X) follows the general mechanistic pathway of the Suzuki-Miyaura reaction.[7][8] The catalytic cycle can be dissected into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate (Ar-Pd-X). The reactivity of the aryl halide generally follows the order I > Br > OTf >> Cl.[9]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the 2,2-difluoroethenyl group from the boron atom to the palladium center. The presence of a base is crucial for this step.[5][10] The base activates the organotrifluoroborate, making it more nucleophilic and facilitating the formation of a key intermediate that enables the transfer of the organic group to the palladium complex, displacing the halide.[7][10][11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired difluorovinylated product (Ar-CH=CF2) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-(CF=CF2)(Ln) Ar-Pd(II)-(CF=CF2)(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-(CF=CF2)(Ln) Transmetalation (K[F3B-CF=CF2], Base) Ar-Pd(II)-(CF=CF2)(Ln)->Pd(0)Ln Reductive Elimination [Ar-CF=CF2] Product Ar-Pd(II)-(CF=CF2)(Ln)->[Ar-CF=CF2]

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Preparation of Potassium (2,2-difluoroethenyl)trifluoroboranuide

While commercially available, potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized from the corresponding boronic acid or its esters. A general procedure involves the treatment of the boronic acid derivative with potassium hydrogen fluoride (KHF2).[4][12] These salts are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[6][13]

General Protocol for Palladium-Catalyzed Fluorovinylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, Pd(OAc)2) (1-5 mol%)

  • Ligand (if required, e.g., PPh3, RuPhos) (2-10 mol%)

  • Base (e.g., Cs2CO3, K2CO3, K3PO4) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF/H2O, Toluene/H2O, Dioxane/H2O)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, potassium (2,2-difluoroethenyl)trifluoroboranuide, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent and the water ratio can significantly impact the reaction efficiency and should be optimized.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorovinylated compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Borate Salt, Catalyst, Base B Add Degassed Solvent A->B D Heat and Stir (80-110 °C) B->D C Inert Atmosphere (Ar or N2) C->A E Monitor Progress (TLC, GC-MS) D->E F Cool to RT & Quench E->F G Aqueous Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 2. A typical experimental workflow for the palladium-catalyzed fluorovinylation.

Key Experimental Considerations and Optimization

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating a broad substrate scope. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more sophisticated ligand systems, like biarylphosphines (e.g., RuPhos, XPhos), may be necessary to promote efficient oxidative addition and reductive elimination.[14][15]

  • Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step and can influence the lifetime of the active catalyst.[7][10][11] Carbonate bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly employed.[16] The choice of base can be substrate-dependent and may require screening.

  • Solvent System: A mixture of an organic solvent and water is often used. Water can play a beneficial role in the transmetalation step.[8] Common solvent systems include THF/water, toluene/water, and dioxane/water.[4][6] The ratio of the organic solvent to water should be optimized for each specific reaction.

  • Temperature and Reaction Time: Reaction temperatures typically range from 80 to 110 °C. Microwave irradiation can sometimes be employed to accelerate the reaction and improve yields.[17] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system.

Tabulated Data: Representative Reaction Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePdCl2 (2)PPh3 (6)Cs2CO3 (3)THF/H2O801285
21-IodonaphthalenePd(OAc)2 (2)-K2CO3 (3)Toluene/H2O1001892
32-ChloropyridinePdCl2(dppf)·CH2Cl2 (3)-K3PO4 (3)Dioxane/H2O1102475
4Methyl 4-bromobenzoatePd(PPh3)4 (5)-Cs2CO3 (3)THF/H2O801688

Note: The data in this table is illustrative and based on typical conditions found in the literature. Actual yields will vary depending on the specific substrates and optimized conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Incorrect base or solvent- Low reaction temperature- Use a fresh catalyst or a different precatalyst/ligand system- Ensure thorough degassing of solvents and the reaction mixture- Screen different bases and solvent systems- Increase the reaction temperature
Protodeboronation of the Trifluoroborate - Presence of acidic protons- Prolonged reaction times at high temperatures- Use a milder base- Minimize reaction time once the starting material is consumed
Formation of Side Products (e.g., Homocoupling) - Catalyst decomposition- Presence of oxygen- Use a more robust ligand- Ensure the reaction is maintained under a strict inert atmosphere

Conclusion

The palladium-catalyzed fluorovinylation with potassium (2,2-difluoroethenyl)trifluoroboranuide is a powerful and reliable method for the synthesis of gem-difluorovinylarenes. The exceptional stability and ease of handling of the trifluoroborate salt make it a superior alternative to other vinylating agents. By carefully selecting the catalyst, ligand, base, and solvent system, this reaction can be successfully applied to a wide range of substrates, providing medicinal chemists and drug development professionals with a valuable tool for the strategic incorporation of the difluorovinyl moiety into complex molecules.

References

  • Benchchem.
  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286.
  • Lima, C. F., Rodrigues, A. S. M., da Silva, A. M., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2005). Microwave-enhanced palladium-catalyzed cross-coupling reactions of potassium vinyltrifluoroborates and allyl acetates: a new route to 1, 4-pentadienes. Organic letters, 7(26), 5841-5842.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura cross-coupling reaction of potassium trifluoroboratohomoenolates. The Journal of organic chemistry, 73(19), 7481-7486.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl-and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681-9686.
  • Lima, C. F., Rodrigues, A. S. M. C., Pinto, J. R. M., Ribeiro, M. P., da Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling. The Journal of organic chemistry, 68(11), 4302-4314.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Koenigs, R. M., & Haddad, N. (2020). Synthesis of gem‐Difluoro Olefins through C− H Functionalization and β‐fluoride Elimination Reactions.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palmieri, A., & Gu, Y. (2017). Palladium-catalyzed Suzuki–Miyaura cross-coupling in continuous flow.
  • Chan, C. M., Lee, P. Y., Chen, L. H., Xu, X., Lin, Z., & Yu, W. Y. (2021). 2, 2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry....
  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Application of Potassium (2,2-difluoroethenyl)trifluoroboranuide

Abstract The introduction of fluorine-containing moieties, particularly the 2,2-difluorovinyl group, into organic molecules has become a powerful strategy in drug discovery and materials science.[1] This functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine-containing moieties, particularly the 2,2-difluorovinyl group, into organic molecules has become a powerful strategy in drug discovery and materials science.[1] This functional group can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Potassium (2,2-difluoroethenyl)trifluoroboranuide has emerged as a key building block for the facile installation of this valuable motif. As a subclass of organotrifluoroborates, it offers exceptional stability to air and moisture, making it a convenient and reliable reagent for a variety of cross-coupling reactions.[2][3] This guide provides a comprehensive overview of the synthesis, handling, and application of potassium (2,2-difluoroethenyl)trifluoroboranuide, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Significance of the Difluorovinyl Moiety and the Advantages of Organotrifluoroborates

The strategic incorporation of fluorine into bioactive molecules is a well-established approach to modulate their physicochemical and pharmacological properties.[1] The 2,2-difluorovinyl (DFV) group, in particular, has garnered significant attention as a bioisostere for various functional groups, offering improved metabolic stability by blocking sites of oxidative metabolism.[1]

Potassium organotrifluoroborates have gained prominence as superior alternatives to boronic acids and their esters in transition-metal-catalyzed cross-coupling reactions.[4] Their tetracoordinate boron center renders them stable to air and moisture, allowing for indefinite storage and ease of handling.[2][3][5] This inherent stability also translates to a tolerance for a wider range of functional groups within the molecule, enabling more complex and convergent synthetic strategies.[4]

Potassium (2,2-difluoroethenyl)trifluoroboranuide offers a reliable and efficient means to introduce the difluorovinyl group. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of novel drug candidates and advanced materials.

Physicochemical Properties and Handling

PropertyValueReference
Chemical Formula C2H2BF5K
Molecular Weight 171.94 g/mol
Appearance White to off-white solid[6]
Stability Air and moisture stable[2][3][5]
Solubility Soluble in polar organic solvents[6][7]
Storage Store under an inert atmosphere at 2-8°C[8]

Handling Precautions: While potassium (2,2-difluoroethenyl)trifluoroboranuide is generally stable, it is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds.[9][10] Potassium (2,2-difluoroethenyl)trifluoroboranuide serves as an excellent nucleophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl halides and triflates.[11]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involving an organotrifluoroborate is generally understood to proceed through the following key steps:[9][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Hydrolysis of the Organotrifluoroborate: The potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes slow hydrolysis in the presence of a base and water to generate the corresponding difluorovinyl boronic acid.[5][12][13] This slow-release mechanism is advantageous as it minimizes side reactions often associated with the direct use of boronic acids.[12]

  • Transmetalation: The difluorovinyl group is transferred from the boronic acid to the Pd(II) center, displacing the halide. This step is facilitated by the base.[14]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired difluorovinyl-substituted product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex transmetalation_complex Ar-Pd(II)-R(L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination reagent Ar-X reagent->pd_complex Oxidative Addition boronate R-BF3K boronic_acid R-B(OH)2 boronate->boronic_acid Hydrolysis (Base, H2O) boronic_acid->pd_complex

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium (2,2-difluoroethenyl)trifluoroboranuide with an Aryl Bromide

This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), potassium (2,2-difluoroethenyl)trifluoroboranuide (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe. The reaction mixture is typically set up to be 0.1-0.2 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of potassium alkenyltrifluoroborates with various electrophiles. While not specific to the 2,2-difluoroethenyl substrate, these conditions provide a valuable starting point for optimization.

ElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Aryl BromidePdCl2(dppf)·CH2Cl2 (2)-t-BuNH2 (3)i-PrOH/H2O8075-95[11]
Aryl ChloridePd(OAc)2 (5)RuPhos (10)K2CO3 (3)Toluene/H2O8560-85[15]
Heteroaryl BromidePdCl2(dppf)·CH2Cl2 (2)-t-BuNH2 (3)i-PrOH/H2O8070-90[11]
Heteroaryl ChloridePd(OAc)2 (5)RuPhos (10)K2CO3 (3)Toluene/H2O8555-80[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality of reagents or solvents- Use a fresh batch of catalyst- Screen different bases (e.g., Cs2CO3, K3PO4)- Increase reaction temperature- Use anhydrous and degassed solvents
Formation of homocoupled byproducts - Slow transmetalation- Catalyst decomposition- Use a more electron-rich ligand- Decrease catalyst loading- Ensure efficient stirring
Protodeboronation of the trifluoroborate - Presence of excess acid or water- Prolonged reaction times at high temperatures- Use a non-protic solvent if possible- Optimize reaction time and temperature
Difficulty in purification - Similar polarity of product and starting materials/byproducts- Optimize chromatography conditions (solvent system, gradient)- Consider recrystallization or distillation

Conclusion

Potassium (2,2-difluoroethenyl)trifluoroboranuide is a highly valuable and versatile building block for the introduction of the 2,2-difluorovinyl moiety into organic molecules. Its stability, ease of handling, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols and guidelines presented in this application note are intended to facilitate the successful implementation of this reagent in a variety of synthetic contexts.

References

  • Molander, G. A., & Figueroa, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Source not explicitly provided in search results]
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–845.
  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Ojima, I., et al. (2011). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 132(9), 649-664.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chem-Station. (2015, November 2).
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Molander, G. A., & Ham, J. (2006).
  • BLDpharm. (2022, August 26).
  • MDPI. (2021, July 30). Design and Synthesis of Fluoro Analogues of Vitamin D.
  • Beilstein Journals. (2024, November 15).
  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratohomoenolates. The Journal of organic chemistry, 71(26), 9681–9686.
  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 74(10), 3824–3829.
  • Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.
  • CymitQuimica. (n.d.).
  • ResearchGate. (2026, February 6).
  • ResearchGate. (2026, February 7). A Novel Direct Synthesis of (2,2-Difluorovinyl)
  • AiFChem. (2025, October 21). 2126821-80-3 | potassium;(2-chlorophenyl)methyl-trifluoroboranuide.
  • BLD Pharm. (n.d.). 2416056-30-7|Potassium (2,2-difluorocyclopropyl)
  • ChemicalBook. (2026, January 13).

Sources

Application

Application Note: Late-Stage Functionalization using Potassium (2,2-difluoroethenyl)trifluoroboranuide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for gem-Difluorovinylation Strategic Rationale in Drug Development In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for gem-Difluorovinylation

Strategic Rationale in Drug Development

In modern drug discovery and late-stage functionalization (LSF) campaigns, the introduction of fluorine-containing motifs is a highly effective strategy to modulate the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Specifically, the gem-difluorovinyl group ( −CH=CF2​ ) is highly prized as a metabolically stable bioisostere for carbonyl groups, amides, and reactive Michael acceptors[1].

Historically, the installation of this moiety relied on harsh Wittig-type olefinations or the use of unstable, volatile difluorovinyl halides[2]. The advent of Potassium (2,2-difluoroethenyl)trifluoroboranuide (CAS: 726203-05-0)[3][4] has revolutionized this process. Unlike traditional boronic acids—which are notoriously prone to protodeboronation and polymerization when bearing electron-deficient vinyl groups—this bench-stable potassium trifluoroborate salt provides a robust, controlled-release mechanism for palladium-catalyzed Suzuki-Miyaura cross-couplings[5]. It exhibits exceptional functional group tolerance, seamlessly accommodating formyl, ketone, ester, and cyanide functionalities[6][7].

Mechanistic Insights & Causality

To master this LSF protocol, one must understand the causality behind the reagent's design. Potassium trifluoroborates are generally inert toward transmetalation. They must first undergo in situ hydrolysis to generate the catalytically active boronic acid or boronate species.

The Causality of Controlled Release: By utilizing a biphasic solvent system (e.g., THF/H2​O ), the hydrolysis of the −BF3​K salt is deliberately throttled. This maintains a low steady-state concentration of the highly reactive 2,2-difluorovinylboronic acid. If the concentration were too high, the electron-deficient boronic acid would rapidly undergo protodeboronation (yielding volatile 1,1-difluoroethylene) or oxidative homocoupling[5].

The catalytic cycle follows a classical Pd(0)/Pd(II) pathway, optimized by the slow feed of the transmetalating species:

Catalytic_Cycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-X TM Transmetalation Complex OA->TM + K[BF3(CH=CF2)] + Base / H2O RE Reductive Elimination TM->RE - Ligand Rearrangement RE->Pd0 + Ar-CH=CF2 (Product)

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2,2-difluorovinylation.

Quantitative Data: Catalyst & Condition Optimization

The success of the cross-coupling heavily depends on matching the electronic and steric demands of the aryl halide/triflate with the appropriate palladium source and phosphine ligand[8]. The table below synthesizes field-proven conditions for various substrate classes.

Substrate ClassRecommended Pd SourceLigandBase & SolventTemp (°C)Typical Yield (%)
Unhindered Aryl Iodides Pd(OAc)2​ (5 mol%) PPh3​ K2​CO3​ , THF/H2​O (10:1)60–8085–95
Sterically Hindered Aryl Bromides Pd2​(dba)3​ (2.5 mol%)SPhos or RuPhos Cs2​CO3​ , Toluene/H2​O (5:1)90–10070–85
Electron-Rich Aryl Chlorides XPhos Pd G3 (5 mol%)XPhos K3​PO4​ , 1,4-Dioxane/H2​O (10:1)10065–80
Heteroaryl Triflates Pd(dppf)Cl2​ (5 mol%)None (dppf inherent) K2​CO3​ , DMF/H2​O (10:1)8075–90
Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Scaffold Preparation (Aryl Halide/Triflate) S2 2. Reagent Addition Potassium (2,2-difluorovinyl)trifluoroborate + Pd Catalyst + Ligand S1->S2 S3 3. Reaction Execution Degassed Solvent (e.g., THF/H2O) Base (e.g., K2CO3), 80°C S2->S3 S4 4. In-Process Monitoring LC-MS / UPLC Validate Conversion S3->S4 S5 5. Workup & Purification Phase Extraction & Flash Chromatography S4->S5 S6 6. Final Validation 1H/19F/13C NMR, HRMS S5->S6

Figure 2: Step-by-step experimental workflow for late-stage 2,2-difluorovinylation.

Protocol: Microscale Late-Stage Difluorovinylation of APIs

Objective: Install a 2,2-difluorovinyl group onto an aryl bromide scaffold (0.1 mmol scale).

Step 1: Reagent Assembly & Degassing In a 4 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 0.1 mmol), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv, 0.15 mmol), XPhos Pd G3 (5 mol%), and K2​CO3​ (3.0 equiv, 0.3 mmol).

  • Causality: Solid reagents are added first to allow for efficient atmospheric exchange. Seal the vial with a PTFE-lined septum cap, evacuate, and backfill with dry Argon (repeat 3x). Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand and the oxidative homocoupling of the boronate.

Step 2: Solvent Addition Via syringe, add previously degassed THF (0.9 mL) and degassed deionized H2​O (0.1 mL).

  • Causality: Water is strictly required to hydrolyze the inert trifluoroborate into the active boronic acid. The 10:1 organic-to-aqueous ratio ensures a slow, controlled release, mitigating rapid protodeboronation[5].

Step 3: Reaction Execution Heat the reaction mixture to 80 °C in a pre-heated reaction block. Stir vigorously (1000 rpm).

  • Causality: High-speed stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring consistent base and boronate transfer between phases.

Step 4: Self-Validation & Monitoring After 4 hours, sample 5 µL of the organic layer, dilute in 100 µL MeCN, and analyze via LC-MS and 19F NMR.

  • Self-Validation Check: In LC-MS, confirm the consumption of the starting material and the appearance of the [M+63]+ mass peak (addition of C2​HF2​ minus the halide). In 19F NMR, successful cross-coupling is definitively validated by the disappearance of the trifluoroborate signal at ∼−135 ppm and the emergence of two characteristic doublets of doublets (typically between −80 and −90 ppm ) corresponding to the gem-difluorovinyl product.

Step 5: Workup & Isolation Cool to room temperature. Dilute with EtOAc (2 mL) and H2​O (1 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Troubleshooting & Field-Proven Insights
  • High Levels of Protodeboronation: If LC-MS or NMR indicates significant formation of 1,1-difluoroethylene (the protodeboronation byproduct), the hydrolysis of the trifluoroborate is occurring faster than the transmetalation step. Solution: Lower the reaction temperature by 10–15 °C, or switch to a weaker base (e.g., from Cs2​CO3​ to K2​CO3​ or K3​PO4​ ) to slow down the generation of the active boronic acid.

  • Incomplete Conversion (Catalyst Poisoning): Complex APIs often contain coordinating heteroatoms (e.g., basic amines or heterocycles) that can poison the palladium catalyst. Solution: Switch to a more sterically demanding, electron-rich Buchwald ligand system (like RuPhos or XPhos) which strongly binds Pd and prevents off-target coordination by the substrate.

  • Phase Transfer Issues: If the reaction stalls despite active catalyst presence, the biphasic transfer might be inefficient. Solution: Add a phase transfer catalyst (e.g., 5 mol% TBAB) to facilitate the movement of the boronate and carbonate species into the organic phase.

References
  • Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination Source: ResearchGate (Jan 2024 Literature on gem-difluoroalkenes) URL:[Link]

Sources

Method

Handling and storage guidelines for Potassium (2,2-difluoroethenyl)trifluoroboranuide salts

Application Note: Handling, Storage, and Synthetic Protocols for Potassium (2,2-difluoroethenyl)trifluoroboranuide Salts Executive Summary Potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Synthetic Protocols for Potassium (2,2-difluoroethenyl)trifluoroboranuide Salts

Executive Summary Potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-difluorovinyltrifluoroborate) is a highly valuable organoboron reagent utilized for the installation of the gem-difluorovinyl group via transition-metal-catalyzed cross-coupling. The gem-difluorovinyl moiety is a critical bioisostere for carbonyl groups in modern drug development. This application note provides authoritative guidelines on the handling, storage, and application of this reagent, ensuring high reproducibility and yield in late-stage functionalization.

Chemical Properties & Stability Profile

Unlike traditional boronic acids, which are prone to forming cyclic anhydrides (boroxines) and suffer from uncertain stoichiometry, potassium organotrifluoroborates are monomeric, crystalline salts[1]. This structural feature confers exceptional stability toward air and moisture, making them ideal bench-stable reagents for complex syntheses[2].

Table 1: Physicochemical Properties of Potassium (2,2-difluoroethenyl)trifluoroboranuide

PropertyValue
IUPAC Name Potassium trifluoro(2,2-difluoroethenyl)boranuide
Molecular Formula C₂HBF₅K
Molecular Weight ~169.94 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar protic solvents (H₂O, MeOH), DMSO; insoluble in non-polar organics
Stability Air-stable, moisture-tolerant (bench-stable for short-term use)

Handling and Storage Guidelines

While potassium organotrifluoroborates are renowned for their robustness[3], the presence of the electron-withdrawing difluorovinyl group requires specific long-term storage considerations to prevent gradual degradation.

  • Long-Term Storage (>1 Month) : Store at 2–8 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[4].

  • Causality for Inert Storage : Although stable to atmospheric moisture, prolonged exposure to ambient humidity combined with atmospheric CO₂ (which forms weakly acidic carbonic acid) can induce trace, slow hydrolysis of the trifluoroborate to the corresponding boronic acid. This reduces the effective titer of the reagent and can lead to premature protodeboronation.

  • Short-Term Handling : The reagent can be safely handled and weighed on the benchtop under standard ambient conditions[2]. Glovebox handling is strictly unnecessary unless the cross-coupling partners (e.g., specific palladium precatalysts or phosphine ligands) are highly oxygen- or moisture-sensitive.

  • Incompatibilities : Avoid exposure to strong acids, which rapidly hydrolyze the trifluoroborate group, and strong oxidizing agents.

Storage_Workflow R Receipt of Reagent S1 Short-Term Use (< 1 month) Store at Room Temp in Desiccator R->S1 S2 Long-Term Storage (> 1 month) Store at 2-8°C under Argon R->S2 H1 Benchtop Weighing (Standard PPE) S1->H1 S2->H1 H2 Glovebox Handling (Only if co-reagents are sensitive) S2->H2

Figure 1: Decision tree for storage and handling of potassium trifluoroborate salts.

Mechanistic Insights: In Situ Activation

Potassium trifluoroborates act as "precatalysts" for the active transmetalating species. Under strictly anhydrous conditions, trifluoroborates are notoriously slow to react[5]. They must undergo controlled in situ hydrolysis to the corresponding boronic acid or a reactive hydroxyfluoroborate intermediate to participate in the palladium-catalyzed transmetalation step.

Causality in Solvent Selection : This mechanistic requirement dictates that Suzuki-Miyaura couplings utilizing these salts must include a protic co-solvent (typically water or methanol)[6]. The slow release of the active boronic species ensures a low steady-state concentration, which drastically minimizes competitive side reactions such as homocoupling or protodeboronation.

Catalytic_Cycle A Potassium (2,2-difluoroethenyl) trifluoroboranuide B In Situ Hydrolysis (H2O / Base) A->B Activation C Active Boronic Species [R-B(OH)3]- or [R-BF2(OH)]- B->C F Transmetalation C->F Boron Transfer D Pd(0) Catalyst E Oxidative Addition (Ar-X) D->E Ar-X E->F G Reductive Elimination F->G G->D Pd(0) Regeneration H gem-Difluorovinyl Product G->H Product Release

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling with in situ activated trifluoroborates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes the coupling of Potassium (2,2-difluoroethenyl)trifluoroboranuide with an aryl bromide. This system is designed to be self-validating through integrated analytical checkpoints.

Materials Required:

  • Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene / H₂O (10:1 ratio, degassed)

Step-by-Step Methodology:

  • Reaction Setup (Benchtop) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 mmol, 255 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).

    • Causality: Cs₂CO₃ is selected over stronger bases (like NaOH) to provide sufficient basicity for transmetalation while preventing the base-mediated degradation of the sensitive gem-difluorovinyl moiety.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Syringe in 10 mL of degassed Toluene and 1 mL of degassed deionized H₂O.

    • Causality: The 10:1 organic-to-aqueous ratio is critical. The water hydrolyzes the trifluoroborate salt slowly, while toluene solubilizes the aryl bromide and the resulting product. Degassing prevents Pd(0) oxidation and unwanted homocoupling.

  • Execution : Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • Validation & Monitoring (Self-Validation Check) : After 12 hours, sample 50 µL of the organic layer. Quench with water, extract with EtOAc, and analyze via TLC (UV active) and crude ¹⁹F NMR.

    • Checkpoint: The disappearance of the starting aryl bromide on TLC and the appearance of a characteristic doublet of doublets (or complex multiplet depending on the aryl group) in the ¹⁹F NMR around -80 to -90 ppm confirms successful coupling and validates the protocol's progression.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (20 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Optimization Data

When adapting this protocol to novel substrates, researchers should reference the following optimization matrix to understand the boundaries of the reaction system.

Table 2: Optimization of Reaction Conditions for Difluorovinylation

Catalyst SystemBaseSolvent SystemTemp (°C)Relative YieldMechanistic Rationale
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (10:1)80>90%Optimal balance of hydrolysis rate and transmetalation efficiency.
Pd(PPh₃)₄K₂CO₃THF/H₂O (5:1)7075%Faster hydrolysis in THF, but lower catalyst stability over 12h.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10085%Good for sterically hindered aryl chlorides; higher temp required.
Pd(dppf)Cl₂Cs₂CO₃Anhydrous Toluene80<5%Failure state : Lack of water prevents trifluoroborate activation[5].

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.[Link]

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates. (n.d.). RHHZ. [Link]

  • Gøgsig, T. M., Søbjerg, L. S., Lindhardt, A., & Skrydstrup, T. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(9), 3404-3410.[Link]

  • Lee, et al. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PubMed Central (PMC).[Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Potassium (2,2-Difluoroethenyl)trifluoroboranuide Cross-Couplings

Welcome to the Technical Support Center for gem-difluoroalkenylation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with low yields when utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for gem-difluoroalkenylation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with low yields when utilizing potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-difluorovinyltrifluoroborate) in Suzuki-Miyaura cross-couplings.

This guide bypasses generic advice to focus purely on the physicochemical causality behind these failures. By understanding the intricate "slow-release" hydrolysis mechanism of electron-deficient trifluoroborates, you can implement self-validating protocols that ensure reproducible, high-yielding carbon-carbon bond formation.

The Causality of Low Yields: Mechanistic Insight

Potassium organotrifluoroborates ( R−BF3​K ) are highly stable precatalysts that do not directly undergo transmetalation with palladium complexes ()[1]. Instead, they must first hydrolyze in situ to the active boronic acid ( R−B(OH)2​ ) to enter the catalytic cycle[2]. This "slow-release" strategy is highly effective at keeping the concentration of the reactive boronic acid low, thereby minimizing side reactions like oxidative homocoupling and protodeboronation[3],[4].

However, the rate of this solvolysis is entirely dictated by the electronic nature of the organic substituent[5]. The hydrolysis initiates with the loss of a fluoride ion, generating a transient difluoroborane intermediate with an empty p-orbital[5]. While electron-donating groups stabilize this intermediate, the highly electronegative fluorines on the 2,2-difluoroethenyl group thermodynamically destabilize it[5],[6]. Consequently, the hydrolysis of potassium (2,2-difluoroethenyl)trifluoroboranuide is exceptionally slow.

If the hydrolysis is too slow, the palladium catalytic cycle is starved of the active nucleophile, leading to unreacted starting materials or catalyst decay. Conversely, if the boronic acid forms but transmetalation is sluggish, the highly sensitive 2,2-difluorovinylboronic acid undergoes rapid protodeboronation, releasing 1,1-difluoroethylene gas[3],[4].

Mechanism TF Potassium (2,2-difluoroethenyl) trifluoroboranuide Hydrolysis Slow Hydrolysis (Inhibited by CF2) TF->Hydrolysis H2O / Base BA 2,2-Difluorovinylboronic Acid (Active Nucleophile) Hydrolysis->BA Rate-Limiting Step TM Transmetalation BA->TM Fast Degrad Protodeboronation (Side Reaction) BA->Degrad If TM is sluggish Pd Pd(II)-Aryl Complex Pd->TM Prod gem-Difluoroalkene (Target Product) TM->Prod Reductive Elimination

Mechanistic pathway of 2,2-difluorovinyltrifluoroborate activation and competing side reactions.

Quantitative Data & Optimization Parameters

To successfully couple this reagent, reaction parameters must be tuned to perfectly gear the hydrolysis rate with the catalytic turnover rate.

Table 1: Impact of Substituent Electronics on Hydrolysis Rates
Substrate Electronic NatureExample SubstituentRelative Hydrolysis RatePrimary Risk Factor in Cross-Coupling
Electron-Rich 4-MethoxyphenylFastProtodeboronation (excess boronic acid accumulation)
Neutral PhenylModerateBalanced
Electron-Deficient 2,2-DifluorovinylVery SlowCatalyst Starvation / Incomplete Conversion
Table 2: Critical Optimization Parameters for 2,2-Difluorovinyl Transfers
ParameterRecommendationMechanistic Rationale
Solvent THF/ H2​O (10:1) or Toluene/ H2​O Biphasic systems create localized pH gradients. This enables the "acid-base paradox" required to hydrolyze electron-deficient trifluoroborates under nominally basic conditions.
Base Cs2​CO3​ or K3​PO4​ Weaker bases prevent the complete neutralization of the aqueous phase, allowing trace acid-catalyzed fluoride dissociation to proceed.
Ligand RuPhos or SPhosHighly active, electron-rich ligands drastically lower the activation barrier for transmetalation, outcompeting the protodeboronation of the sensitive fluorinated intermediate.
Stir Rate >800 rpmHigh shear forces ensure adequate mass transfer between the aqueous hydrolysis phase and the organic cross-coupling phase.

Troubleshooting FAQs

Q1: I am recovering >80% of my starting potassium (2,2-difluoroethenyl)trifluoroboranuide, but my aryl halide is consumed. What is wrong? A1: Your hydrolysis rate is severely mismatched with the catalytic cycle. The strong electron-withdrawing nature of the CF2​=CH− group prevents fluoride dissociation. If your solvent is too dry or your base is too strong (e.g., KOH), the required acid-catalyzed solvolysis pathway is shut down ()[2],[6]. Solution: Ensure a minimum of 10% water by volume. Switch to a biphasic solvent system (e.g., Toluene/ H2​O ) and a milder base ( Cs2​CO3​ ) to promote the complex phase-splitting required for this specific reagent[6],[7].

Q2: My reaction shows complete consumption of the trifluoroborate, but my yield is <20%, and I see a lot of aryl homocoupling. Why? A2: You are experiencing rapid protodeboronation of the active 2,2-difluorovinylboronic acid[3]. The boronic acid is successfully forming, but your palladium catalyst is failing to transmetalate it fast enough. The unreacted boronic acid then degrades into 1,1-difluoroethylene gas, leaving the Pd-complex stranded to undergo homocoupling[3],[4]. Solution: Upgrade your ligand. Switch from generic Pd(PPh3​)4​ to a Buchwald precatalyst system like XPhos-Pd-G3 or RuPhos-Pd-G2 to accelerate transmetalation.

Q3: Can I pre-hydrolyze the trifluoroborate before adding the palladium catalyst to bypass the kinetic bottleneck? A3: Yes. For exceptionally stubborn electrophiles, utilizing a mild silica gel-mediated hydrolysis protocol can unmask the boronic acid prior to coupling. Silica acts as a mild fluorophile, driving the equilibrium toward the boronic acid without requiring harsh acidic or basic conditions that might degrade the vinyl group ()[5].

Troubleshooting Start Low Yield Observed Check Check Crude by 19F NMR Start->Check Unreacted Is Trifluoroborate Unreacted? Check->Unreacted Fix1 Increase H2O, use biphasic solvent, or pre-hydrolyze Unreacted->Fix1 YES (Hydrolysis Failure) Consumed Is 1,1-Difluoroethylene Present? Unreacted->Consumed NO Fix2 Upgrade to highly active ligand (e.g., RuPhos) Consumed->Fix2 YES (Protodeboronation) Fix3 Check electrophile activation Consumed->Fix3 NO (Other Pathway)

Decision tree for diagnosing and resolving low yields in 2,2-difluorovinyl cross-couplings.

Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Suzuki-Miyaura Coupling

This protocol is engineered to leverage the "acid-base paradox" by utilizing a biphasic system to control the slow release of the highly electron-deficient 2,2-difluorovinylboronic acid[2],[6].

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv), Pd(OAc)2​ (2.5 mol%), and RuPhos (5.0 mol%).

  • Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and H2​O in a 10:1 ratio (to achieve 0.2 M relative to the electrophile).

  • Base Addition: Add K2​CO3​ (3.0 equiv).

    • Causality Note: The biphasic Toluene/water mixture induces phase-splitting. The base partitions primarily into the aqueous phase, leaving the organic boundary slightly more acidic, which is critical for catalyzing the F- dissociation of this specific substrate[6],[7].

  • Reaction: Heat to 85 °C with rigorous stirring (minimum 800 rpm) for 18 hours.

    • Causality Note: High stir rates ensure adequate mass transfer of the transient boronic acid from the aqueous boundary into the organic phase where the Pd catalyst resides, preventing aqueous protodeboronation[7],[8].

  • Validation Checkpoint: Monitor the crude reaction mixture by 19F NMR. The disappearance of the trifluoroborate doublet (approx. -140 ppm) and the appearance of the product CF2​ signals (typically -80 to -90 ppm depending on the aryl group) confirms successful coupling.

Protocol B: Silica Gel-Promoted Pre-Hydrolysis (For Highly Sensitive Couplings)

If Protocol A fails due to extreme electrophile steric hindrance, unmask the boronic acid prior to the addition of the palladium catalyst[5].

  • Mixing: Suspend potassium (2,2-difluoroethenyl)trifluoroboranuide (1.0 equiv) and standard chromatography silica gel (1.0 equiv by mass) in H2​O (0.33 M).

  • Stirring: Stir at room temperature for 4-6 hours.

    • Causality Note: Silica acts as a mild, heterogeneous fluorophile, sequestering fluoride ions and driving the equilibrium toward the boronic acid without the need for destructive pH extremes[5].

  • Extraction: Extract the resulting 2,2-difluorovinylboronic acid with ethyl acetate, dry rapidly over Na2​SO4​ , and use immediately in your standard anhydrous cross-coupling setup.

References

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Accounts of Chemical Research URL:[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Journal of the American Chemical Society URL:[Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water PMC - National Institutes of Health (NIH) URL:[Link]

  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates Chemistry - A European Journal (via UVIC) URL:[Link]

Sources

Optimization

Technical Support Center: Potassium (2,2-difluoroethenyl)trifluoroboranuide Cross-Coupling

Welcome to the advanced technical support guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-difluorovinyltrifluoroborate). A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-difluorovinyltrifluoroborate). As a bioisostere for carbonyl groups, the gem-difluoroalkene motif is highly sought after in drug development. However, introducing this moiety via organoboron cross-coupling presents unique mechanistic challenges.

This guide is designed by application scientists to help you understand the causality behind reaction failures, select the right ligand architecture, and execute a self-validating experimental workflow.

Mechanistic Causality: The β-Fluoride Elimination Challenge

To successfully couple potassium (2,2-difluoroethenyl)trifluoroboranuide, you must first understand the competing pathways at the palladium center. Organotrifluoroborates are bench-stable but essentially inert; they must undergo in situ hydrolysis to the active boronic acid species before transmetalation [1].

Once transmetalation occurs, the resulting Ar–Pd(II)–CH=CF₂ intermediate faces a critical kinetic branching point:

  • Desired Pathway: Rapid reductive elimination to form the target gem-difluorostyrene.

  • Parasitic Pathway: β-fluoride elimination. Because the fluorine atoms are highly electronegative and positioned β to the palladium center, slow reductive elimination allows the complex to eject a fluoride ion, yielding a palladium-fluoride species and a defluorinated alkyne[2].

To drive the reaction down the desired pathway, your ligand must be sterically demanding enough to force the aryl and difluorovinyl groups together, artificially accelerating the rate of reductive elimination.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X TransMet Ar-Pd(II)-CH=CF₂ (Transmetalation) OxAdd->TransMet CF₂=CH-BF₃K Base, H₂O RedElim Ar-CH=CF₂ (Desired Product) TransMet->RedElim Fast Reductive Elimination (Bulky Ligands) SideProd Ar-Pd(II)-F + Ar-C≡CH (β-Fluoride Elimination) TransMet->SideProd Slow Reductive Elimination (Small Ligands) RedElim->Pd0 Regenerates

Catalytic cycle of Pd-catalyzed 2,2-difluorovinylation and competing β-fluoride elimination.

Ligand Screening Matrix

Quantitative ligand screening demonstrates that monodentate, electron-rich, and highly sterically hindered biarylphosphines (Buchwald-type ligands) are mandatory for this transformation. Below is a comparative matrix of common ligands and their kinetic impact on the reaction.

Ligand ClassExamplesReductive Elimination Rateβ-Fluoride EliminationRecommended Use Case
Dialkylbiaryl phosphines RuPhos, XPhos, BrettPhosVery Fast Suppressed (< 5%) Primary Choice. Ideal for general screening and electron-poor aryl halides.
Bidentate phosphines dppf, dppeModerateModerate (~20-40%)Secondary screening. Useful only if specific steric constraints prevent RuPhos binding.
Triarylphosphines PPh3, P(o-tol)3SlowDominant (> 70%)Not recommended. Will primarily yield alkyne side products.
Alkylphosphines P(t-Bu)3FastLow to ModerateAlternative to Buchwald ligands for highly sterically hindered ortho-substituted arenes.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific checkpoints, you can isolate variables (e.g., failed hydrolysis vs. failed transmetalation) without guessing.

Materials Required:

  • Aryl halide (1.0 equiv)

  • Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv)

  • Pd(OAc)₂ or Pd₂(dba)₃ (5 mol%)

  • RuPhos or XPhos (10 mol%)

  • K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Pre-catalyst Activation (Validation Checkpoint 1): In a flame-dried Schlenk tube under argon, combine the Pd source and the phosphine ligand in anhydrous toluene. Stir at room temperature for 15 minutes. Validation: The solution should transition from a dark suspension to a clear, homogenous yellow/orange solution, confirming the formation of the active Pd(0)Lₙ complex.

  • Reagent Loading: Add the aryl halide, potassium (2,2-difluoroethenyl)trifluoroboranuide, and the inorganic base.

  • Hydrolysis Initiation: Inject the required volume of degassed water (to achieve the 10:1 organic-to-aqueous ratio). Causality Note: The water is strictly required to hydrolyze the -BF₃K salt into the active -B(OH)₂ species [1].

  • Thermal Coupling: Seal the tube and heat to 80–95 °C.

  • Reaction Monitoring (Validation Checkpoint 2): After 2 hours, pull a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • If starting material remains but no alkyne is present: Hydrolysis or transmetalation is too slow (increase water or base).

    • If alkyne is present: Reductive elimination is too slow (switch to a bulkier ligand).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: I am observing a terminal alkyne (or fluoroalkyne) instead of my desired gem-difluorostyrene. What went wrong? A: You are observing the classic β-fluoride elimination side reaction [3]. Causality dictates that your transmetalated Ar–Pd(II)–CH=CF₂ complex is lingering too long before reductive elimination. Solution: Immediately switch your ligand to a more sterically demanding dialkylbiaryl phosphine (e.g., RuPhos). The increased steric bulk forces the aryl and difluorovinyl groups into a tighter bite angle, accelerating reductive elimination past the rate of β-fluoride ejection.

Q: My starting aryl halide is fully recovered, and the trifluoroborate salt remains unreacted at the bottom of the flask. How do I initiate the reaction? A: Organotrifluoroborates are highly stable and will not undergo transmetalation directly. They must first hydrolyze to the corresponding boronic acid. Solution: Ensure your solvent system contains sufficient water (typically a 10:1 or 5:1 organic:aqueous ratio). If you are running strictly anhydrous conditions, the reaction will fail. Additionally, ensure your base (e.g., Cs₂CO₃) is fully soluble in the aqueous micro-droplets to facilitate this hydrolysis [1].

Q: I see 1,1-difluoroethylene gas evolving, and my yield is low. What is causing this? A: This is protodeboronation. Once the trifluoroborate salt hydrolyzes to the boronic acid, it becomes susceptible to protonation in highly basic, aqueous environments—especially if the oxidative addition or transmetalation steps are sluggish. Solution: Decrease the water content slightly, or switch to an anhydrous fluoride-based activator (such as CsF in pure THF or dioxane) to promote transmetalation without relying on aqueous hydrolysis.

Q: Can I use 2,2-difluorovinyl tosylate instead of the trifluoroborate salt? A: Yes. If the nucleophilic boron approach continues to yield protodeboronation, you can invert the electronic demand of the coupling partners. You can use 2,2-difluorovinyl tosylate as the electrophile and an arylboronic acid as the nucleophile. This approach, pioneered by Skrydstrup and co-workers, often bypasses the hydrolysis issues associated with trifluoroborate salts [2].

References

  • Title: Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Disubstituted 1,1-Difluoro-1-alkenes Source: Organic Syntheses URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Potassium (2,2-difluoroethenyl)trifluoroboranuide Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates when using potassium (2,2-difluoroethenyl)trifluoroboranuide. Here, we will explore common issues, provide in-depth troubleshooting strategies, and explain the fundamental principles behind our recommendations.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive.

Q1: My reaction with a sterically hindered aryl bromide and potassium (2,2-difluoroethenyl)trifluoroboranuide is not proceeding or is giving very low yields. What is the most likely cause?

A1: The primary culprit in low-yielding Suzuki-Miyaura couplings with sterically hindered substrates is often an inefficient catalyst system. Standard palladium catalysts, such as Pd(PPh₃)₄, are frequently ineffective because the bulky nature of the substrates impedes one or more crucial steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination.[1] You will likely need a more specialized catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2][3]

Q2: I am observing significant decomposition of my starting materials. What could be happening?

A2: Decomposition can arise from several sources. If you are using high temperatures to force the reaction, you may be degrading your catalyst, ligands, or substrates.[4] Another common issue is the presence of oxygen, which can lead to catalyst deactivation and homocoupling of the organoboron reagent.[4] Ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere (Argon or Nitrogen).[4] Additionally, while potassium organotrifluoroborates are generally more stable than their boronic acid counterparts, they can still undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[5][6]

Q3: Can I use an aryl chloride instead of a bromide for this coupling?

A3: Yes, but it is significantly more challenging. Aryl chlorides are less reactive than aryl bromides and require a highly active catalyst system.[1] To achieve good yields with hindered aryl chlorides, the use of advanced catalyst systems, such as those employing bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or specialized NHC-palladium complexes, is often essential.[3][7][8]

Q4: What is the role of the base in this reaction, and can I use any base?

A4: The base is critical and its choice is not universal. Its primary role is to activate the organotrifluoroborate for the transmetalation step.[9][10] For the Suzuki-Miyaura coupling of organotrifluoroborates, it is believed that the trifluoroborate is first hydrolyzed to the corresponding boronic acid, which is the active species in the catalytic cycle.[11][12][13] The base facilitates this hydrolysis and the subsequent formation of a borate anion, which is more nucleophilic and reactive towards the palladium complex.[9][10] For sterically hindered systems, stronger bases like potassium tert-butoxide (t-BuOK) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than common bases like sodium carbonate.[1][2]

In-Depth Troubleshooting Guides

If the initial FAQs have not resolved your issue, the following guides provide a more systematic approach to troubleshooting.

Issue 1: Low to No Product Formation

When faced with a stalled reaction, a systematic evaluation of the reaction components and conditions is necessary.

Troubleshooting Workflow: Low Yield

A Low/No Yield B Step 1: Evaluate Catalyst System A->B C Are you using a bulky, electron-rich ligand? (e.g., XPhos, SPhos, RuPhos, NHC) B->C D Switch to a Buchwald-type ligand or a specialized NHC ligand. C->D No E Step 2: Optimize Base and Solvent C->E Yes D->B F Is the base strong enough? (e.g., t-BuOK, Cs2CO3, K3PO4) E->F G Screen stronger bases. Consider anhydrous conditions. F->G No H Step 3: Check Reaction Temperature F->H Yes G->E I Is the temperature optimal? H->I J Incrementally increase temperature. Consider microwave irradiation. I->J No K Step 4: Verify Reagent Integrity I->K Yes J->H L Are reagents pure and degassed? K->L M Use fresh reagents. Ensure rigorous degassing. L->M No N Problem Solved L->N Yes M->K

Caption: Troubleshooting workflow for low reaction yield.

1. Catalyst and Ligand Selection: The First Line of Defense

For sterically demanding couplings, the choice of ligand is paramount. Bulky, electron-rich ligands are essential for promoting both the oxidative addition of the hindered aryl halide and the final reductive elimination step.[1][14]

Ligand TypeRecommended LigandsKey Advantages for Hindered Couplings
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosHighly active for hindered substrates, promote fast reductive elimination.[1][8]
N-Heterocyclic Carbenes (NHCs) Acenaphthoimidazolylidene-basedExcellent for di-, tri-, and even tetra-ortho-substituted biaryls.[2][3]
Specialized Phosphines PAd-AntPhos, BI-DIMEDesigned specifically for extremely sterically demanding aryl-alkyl and aryl-aryl couplings.[15][16]

Experimental Protocol: Ligand Screening

  • Setup: In an array of oven-dried reaction vials under an inert atmosphere, add your sterically hindered aryl halide (1.0 equiv), potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In separate vials, prepare stock solutions of your palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, an NHC ligand, 4 mol%).

  • Reaction: Add the catalyst/ligand solutions to the reaction vials. Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Execution: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C).

  • Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals to determine the optimal ligand.

2. Base and Solvent Optimization

The base and solvent system can dramatically influence reaction outcomes. For organotrifluoroborates, a protic co-solvent is often necessary to facilitate hydrolysis to the active boronic acid species.[11][13]

BaseRecommended Solvent(s)Considerations
K₃PO₄, Cs₂CO₃ Dioxane/H₂O, THF/H₂OOften effective and a good starting point.[17][18][19]
t-BuOK Anhydrous Dioxane or TolueneA stronger base that can be effective for very challenging couplings.[2]
Issue 2: Significant Side Product Formation

The appearance of unexpected products can provide valuable clues for optimization.

1. Protodeboronation of the Organotrifluoroborate

This side reaction replaces the C-B bond with a C-H bond, leading to a deboronated byproduct and reduced yield.[5]

Causes:

  • Excessively high temperatures.

  • Prolonged reaction times.

  • Inappropriate base or pH.[5]

Solutions:

  • Use a More Active Catalyst: A faster catalytic cycle will consume the boronic acid intermediate before it has a chance to decompose.[5]

  • Lower the Temperature: If possible, reduce the reaction temperature. Microwave irradiation can sometimes promote the desired reaction at lower overall temperatures.[20][21]

  • Optimize the Base: The rate of protodeboronation is pH-dependent.[5] Screening different bases can identify one that promotes the coupling without excessively accelerating protodeboronation.

2. Homocoupling of the Organoboron Reagent

This side reaction results in the dimerization of the organoboron species.

Causes:

  • Presence of oxygen in the reaction mixture.[4]

  • Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[4]

Solutions:

  • Rigorous Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[4]

  • Use a Pd(0) Precatalyst: Starting with a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) species.[4]

The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

Understanding the mechanism is key to effective troubleshooting.

cluster_hindrance Steps Affected by Steric Hindrance A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D R-BF3K (Base) E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Ar-R

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

  • Oxidative Addition: A sterically hindered aryl halide (Ar-X) can be slow to add to the Pd(0) center. Bulky, electron-donating ligands on the palladium increase the electron density at the metal center, facilitating this step.[14]

  • Transmetalation: The transfer of the (2,2-difluoroethenyl) group from boron to palladium can also be impeded by steric bulk on the aryl group already attached to the palladium.

  • Reductive Elimination: The final step, where the desired C-C bond is formed, is often significantly slower for sterically congested molecules. Ligands with a large "bite angle" and steric bulk can promote this step.[22]

By systematically addressing these key areas—catalyst system, reaction conditions, and reagent integrity—you can significantly improve the success rate of these challenging yet crucial coupling reactions.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Su, L., et al. (2022). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Brooker, M. D., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • ResearchGate. (n.d.). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich and Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • ResearchGate. (2007). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Molander, G. A., & Felix, L. A. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]

  • Vasylenko, K., et al. (2015). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 11, 2708-2715. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]

  • Reddy, V. R., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with various boronic acids. Molecular Diversity, 24(3), 827-836. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 73(19), 7483-7488. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Ko, B.-C., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(11), 4586–4591. [Link]

  • University of Pennsylvania ScholarlyCommons. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. [Link]

  • Organic Syntheses. (n.d.). Preparation of Potassium 1-Naphthyltrifluoroborate. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • Prakash, G. K. S., et al. (2009). Preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers via Suzuki-Miyaura coupling. Beilstein Journal of Organic Chemistry, 5, 61. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8564–8578. [Link]

  • Ghaffari, B., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689–35701. [Link]

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]

  • Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic letters, 16(6), 1732–1735. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Potassium (2,2-difluoroethenyl)trifluoroboranuide and 2,2-difluorovinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the introduction of the gem-difluorovinyl moiety (CF₂=CH-) is of paramount importance for the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of the gem-difluorovinyl moiety (CF₂=CH-) is of paramount importance for the development of novel pharmaceuticals and agrochemicals. This functional group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging the carbon-carbon bonds necessary to incorporate this motif. At the heart of this transformation lies the choice of the boron-containing nucleophile. This guide provides an in-depth technical comparison of two key reagents for this purpose: potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as potassium 2,2-difluorovinyltrifluoroborate) and 2,2-difluorovinylboronic acid.

At a Glance: Key Differences

FeaturePotassium (2,2-difluoroethenyl)trifluoroboranuide2,2-difluorovinylboronic acid
Chemical Structure K⁺[F₃B-CH=CF₂]⁻(HO)₂B-CH=CF₂
Boron Hybridization sp³ (tetracoordinate)sp² (tricoordinate)
Stability HighModerate to Low
Handling Crystalline, free-flowing solid, air- and moisture-stable[1]Often unstable, prone to polymerization and decomposition[2]
Storage Long-term at ambient temperature[1]Requires refrigeration and inert atmosphere[2]
Reactivity in Coupling Requires activation (hydrolysis) to the boronic acid in situDirectly active in the catalytic cycle

The Core of the Matter: Stability and Handling

The most significant and impactful difference between potassium (2,2-difluoroethenyl)trifluoroboranuide and 2,2-difluorovinylboronic acid lies in their inherent stability. This disparity is a direct consequence of the coordination state of the boron atom.

Potassium (2,2-difluoroethenyl)trifluoroboranuide , as an organotrifluoroborate salt, possesses a tetracoordinate boron atom. This structural feature imparts exceptional stability. These salts are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage on the benchtop without special precautions.[1] This robustness simplifies experimental setup and enhances the reproducibility of synthetic procedures.

2,2-Difluorovinylboronic acid , on the other hand, features a tricoordinate boron atom with a vacant p-orbital. This makes the molecule susceptible to several degradation pathways. Like many vinylboronic acids, it can be prone to polymerization and protodeboronation, especially in the presence of moisture.[2] Boronic acids can also form cyclic anhydrides (boroxines) upon dehydration, which can complicate stoichiometry.[1] Consequently, 2,2-difluorovinylboronic acid and its derivatives often require storage under an inert atmosphere at low temperatures to maintain their integrity and reactivity.

The superior stability of the trifluoroborate salt is not merely a matter of convenience; it is a critical factor in ensuring the purity and reactivity of the reagent, which directly translates to more reliable and reproducible results in the laboratory.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

While both reagents are effective nucleophiles in Suzuki-Miyaura cross-coupling reactions, their mode of action within the catalytic cycle differs, which can have practical implications for reaction optimization.

Potassium (2,2-difluoroethenyl)trifluoroboranuide can be considered a "protected" or "pro-drug" form of the boronic acid.[1] In its salt form, it is unreactive in the catalytic cycle. For the cross-coupling to proceed, the trifluoroborate must first undergo hydrolysis to the corresponding boronic acid in situ. This slow-release mechanism can be advantageous in minimizing side reactions associated with high concentrations of reactive boronic acid.

Figure 1. Simplified Suzuki-Miyaura catalytic cycle illustrating the in situ activation of the trifluoroborate salt.

2,2-Difluorovinylboronic acid , being the active species, can directly participate in the transmetalation step of the catalytic cycle. While this can lead to faster reaction times, the inherent instability of the boronic acid can also result in lower yields due to decomposition before it can be consumed in the reaction.

Experimental Evidence: A Comparative Look at Performance

Potassium (alkenyl)trifluoroborates have been shown to be effective coupling partners with a variety of aryl and heteroaryl halides. For instance, palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl halides and triflates proceeds in moderate to excellent yields.[3] The reactions are generally stereospecific and tolerate a wide range of functional groups.[3]

2,2-Difluorovinylboronic acid derivatives (often as their pinacol esters, which offer improved stability over the free boronic acid) are also widely used. For example, the Suzuki-Miyaura coupling of 2,2-difluorovinyl pinacolborane with (het)aryl and vinyl bromides has been demonstrated with good yields and broad substrate scope.[4] Nickel-catalyzed cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids have also been developed, affording Z-fluorostyrene derivatives in good to high yields.[5][6]

The choice of catalyst system (palladium or nickel-based) and reaction conditions (base, solvent, temperature) is crucial for the success of these couplings and is often tailored to the specific substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium (alkenyl)trifluoroborates

This protocol is a generalized representation based on literature procedures for the coupling of potassium alkenyltrifluoroborates.[3]

Protocol_Trifluoroborate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aryl/Heteroaryl Halide (1.0 equiv) F Combine reactants under inert atmosphere A->F B Potassium Alkenyltrifluoroborate (1.1-1.5 equiv) B->F C Palladium Catalyst (e.g., PdCl2(dppf), 2 mol%) C->F D Base (e.g., Cs2CO3, 3.0 equiv) D->F E Solvent (e.g., THF/H2O) E->F G Heat to reflux (e.g., 80-100 °C) F->G H Monitor by TLC or GC/LC-MS G->H I Cool to room temperature H->I J Aqueous workup I->J K Extract with organic solvent J->K L Dry organic layer K->L M Purify by column chromatography L->M

Figure 2. General experimental workflow for Suzuki-Miyaura coupling using potassium alkenyltrifluoroborates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), potassium (2,2-difluoroethenyl)trifluoroboranuide (1.1-1.5 equivalents), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and base (e.g., Cs₂CO₃, 3.0 equivalents).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., THF/H₂O).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with 2,2-Difluorovinylboronic Acid (or its pinacol ester)

This protocol is a generalized representation based on literature procedures for the coupling of 2,2-difluorovinylboronic acid derivatives.[4][7]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), 2,2-difluorovinylboronic acid or its pinacol ester (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent (e.g., dioxane/H₂O).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Workup and Purification: Follow similar workup and purification procedures as described for the trifluoroborate protocol.

Conclusion and Recommendations

Both potassium (2,2-difluoroethenyl)trifluoroboranuide and 2,2-difluorovinylboronic acid (or its esters) are valuable reagents for the introduction of the gem-difluorovinyl moiety via Suzuki-Miyaura cross-coupling. The choice between them should be guided by considerations of stability, handling, and the specific requirements of the synthetic route.

Potassium (2,2-difluoroethenyl)trifluoroboranuide is the superior choice when:

  • Long-term storage and benchtop stability are critical.

  • High reproducibility and ease of handling are desired.

  • The synthetic route involves multiple steps where the boron functionality needs to be carried through without degradation.

2,2-Difluorovinylboronic acid (or its pinacol ester) may be considered when:

  • Faster reaction kinetics are desired, and the instability of the reagent can be managed through careful handling and storage.

  • A specific, well-optimized protocol for the boronic acid is already established.

For researchers in drug development and process chemistry, the enhanced stability and reliability of potassium (2,2-difluoroethenyl)trifluoroboranuide make it a highly attractive and often preferred reagent. Its use can lead to more consistent and scalable synthetic processes, which are crucial in these fields.

References

  • Li, Y., et al. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 13(27), 7389-7392. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]

  • Blahun, O. P., et al. (2019). 2,2-Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. European Journal of Organic Chemistry, 2019(37), 6339-6343. Available at: [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]

  • PubMed. (2015). Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Available at: [Link]

  • Gøgsig, T. M., et al. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(9), 3404–3410. Available at: [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Potassium (2,2-difluoroethenyl)trifluoroboranuide vs. Pinacol Esters in Suzuki-Miyaura Cross-Coupling

Executive Summary The incorporation of the 2,2-difluorovinyl group into (hetero)aryl scaffolds is a highly sought-after transformation in modern drug discovery, as gem-difluoroalkenes serve as metabolically robust bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 2,2-difluorovinyl group into (hetero)aryl scaffolds is a highly sought-after transformation in modern drug discovery, as gem-difluoroalkenes serve as metabolically robust bioisosteres for carbonyl groups and amides[1]. However, the extreme electronegativity of fluorine renders the α-carbon of vinylboron species highly electron-deficient. This electronic bias accelerates undesired side reactions—namely protodeboronation and β-fluoride elimination—making cross-coupling notoriously difficult[2].

To overcome these kinetic hurdles, two primary boron reagents are utilized: Potassium (2,2-difluoroethenyl)trifluoroboranuide (a stable, crystalline salt) and 2,2-difluorovinyl pinacolborane (a liquid ester)[3]. This guide provides a data-driven, objective comparison of these two reagents, detailing their mechanistic behaviors, stability profiles, and self-validating experimental protocols.

Mechanistic Rationale: Slow-Release vs. Direct Activation

The fundamental divergence between the trifluoroboranuide salt and the pinacol ester lies in their transmetalation kinetics during the catalytic cycle.

  • The Trifluoroboranuide Advantage (Slow-Release): Potassium organotrifluoroborates are essentially inert toward transmetalation in their native state[4]. They require base-mediated hydrolysis in a biphasic solvent system to generate the active boronic acid in situ. This creates a "slow-release" mechanism, maintaining a low steady-state concentration of the highly reactive 2,2-difluorovinylboronic acid[5]. This kinetic bottleneck effectively outcompetes the rapid protodeboronation pathway, leading to higher yields when coupling with sterically hindered or electron-rich aryl halides[6].

  • The Pinacol Ester Pathway (Direct Activation): 2,2-difluorovinyl pinacolborane undergoes direct activation by a base to form a reactive boronate complex, which rapidly transmetalates with the Pd(II) intermediate[3]. While this allows for milder, anhydrous monophasic conditions, the high instantaneous concentration of the activated boron species makes it highly susceptible to degradation if the preceding oxidative addition step is sluggish[7].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-CH=CF2] OxAdd->TransMet Trifluoro Potassium (2,2-difluoroethenyl) trifluoroboranuide (Slow Hydrolysis) Trifluoro->TransMet + Base / H2O Controlled Release Pinacol 2,2-Difluorovinyl pinacolborane (Direct Base Activation) Pinacol->TransMet + Base Rapid Activation RedElim Reductive Elimination Ar-CH=CF2 Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation divergence.

Performance and Stability Comparison

The choice between these two reagents dictates the required laboratory setup, solvent selection, and expected shelf-life. The quantitative and qualitative data are summarized below:

Property / MetricPotassium (2,2-difluoroethenyl)trifluoroboranuide2,2-Difluorovinyl pinacolborane
Physical State Crystalline SolidLiquid
Shelf Stability Indefinitely stable at RT in air[4]Stable at +4 °C; moisture sensitive over time[3]
Atom Economy (Boron moiety) High (BF₃K mass = 106.9 g/mol )Low (BPin mass = 126.9 g/mol )
Solvent Requirements Biphasic (e.g., Toluene/H₂O, THF/H₂O)[6]Monophasic (e.g., Dioxane, DMF)[3]
Transmetalation Kinetics Slow, controlled release via hydrolysis[5]Rapid, direct base activation[3]
Susceptibility to Protodeboronation Low (protected as an inert inorganic salt)[6]Moderate to High (if catalyst turnover is slow)[7]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical steps to aid in troubleshooting.

Protocol A: Cross-Coupling with Potassium (2,2-difluoroethenyl)trifluoroboranuide

Best for: Benchtop setups, long-term reagent storage, and unactivated aryl halides.

  • Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.2 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

    • Causality: Assembling all solid reagents first minimizes ambient moisture interference with the palladium catalyst before the biphasic solvent is intentionally introduced[6].

  • Degassing: Evacuate and backfill the flask with Argon (3x).

  • Solvent Addition: Add sparged THF and H₂O (10:1 ratio, 0.2 M).

    • Causality: The 10:1 organic-to-aqueous ratio is critical. Water is strictly required to hydrolyze the -BF₃K group to the active boronic acid, establishing the vital "slow-release" transmetalation mechanism[5].

  • Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor via TLC.

  • Self-Validation & Workup: Quench with water, extract with EtOAc, and concentrate. Obtain a crude ¹⁹F NMR.

    • Validation Check: Look for the characteristic gem-difluoroalkene doublet of doublets around -80 to -90 ppm. The absence of a singlet at -114 ppm confirms that no premature defluorination or β-fluoride elimination occurred during the cycle[8].

Protocol B: Cross-Coupling with 2,2-Difluorovinyl Pinacolborane

Best for: Anhydrous conditions, highly activated electrophiles, and rapid library synthesis.

  • Reagent Verification: Prior to use, analyze the liquid pinacol ester via ¹¹B NMR.

    • Causality: The liquid ester can slowly hydrolyze upon extended storage at +4 °C. A single peak around ~30 ppm confirms intact BPin, whereas a shift toward ~20 ppm indicates degradation to the boronic acid[3].

  • Preparation: Charge a dried vial with the aryl halide (1.0 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with Argon.

  • Liquid Addition: Inject anhydrous 1,4-Dioxane (0.2 M), followed by neat 2,2-difluorovinyl pinacolborane (1.5 equiv) via a microsyringe.

    • Causality: Adding the liquid boron reagent last prevents premature base-mediated activation before the Pd(0) oxidative addition complex is fully formed, mitigating protodeboronation[7].

  • Reaction: Stir at 90 °C for 8 hours.

  • Self-Validation & Workup: Filter the crude mixture through a short Celite pad to remove inorganic salts. Evaporate and analyze via crude GC-MS.

    • Validation Check: The parent ion mass should perfectly match the target; any [M-20] peak strongly suggests undesired β-fluoride elimination occurred during transmetalation[2].

Sources

Validation

A Comparative Benchmark Analysis of Potassium (2,2-difluoroethenyl)trifluoroboranuide for Applications in Catalysis and Drug Discovery

Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science. The gem-difluorovinyl moiety, in particular, serves as a critical bioisostere and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science. The gem-difluorovinyl moiety, in particular, serves as a critical bioisostere and a versatile synthetic handle. This guide presents a comprehensive benchmark analysis of potassium (2,2-difluoroethenyl)trifluoroboranuide, a crystalline, air- and moisture-stable reagent for the transfer of the (2,2-difluoroethenyl) group. We objectively compare its performance against its non-fluorinated analog, potassium vinyltrifluoroborate, and the commonly used (2,2-difluoroethenyl)boronic acid pinacol ester. Through a detailed examination of stability and reactivity in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this guide provides researchers, chemists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions for their synthetic strategies.

Introduction: The Strategic Value of Fluorinated Organoborates

The introduction of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated functional groups, the gem-difluoroalkene unit has garnered significant attention as a bioisosteric replacement for carbonyl groups and as a precursor for other valuable fluorinated motifs.[2] However, the efficient and reliable installation of this group remains a significant synthetic challenge.

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents for cross-coupling reactions.[3] Unlike their boronic acid counterparts, which are often difficult to purify and can be unstable, trifluoroborate salts are typically crystalline, easy-to-handle solids with indefinite stability to air and moisture.[4][5] This stability streamlines synthetic workflows and enhances reproducibility, a critical factor in both academic research and industrial process development. This guide aims to elucidate the specific advantages of using potassium (2,2-difluoroethenyl)trifluoroboranuide by benchmarking it against relevant alternatives.

The Reagents Under Evaluation

To provide a thorough comparison, we selected two key benchmarks against our primary subject, potassium (2,2-difluoroethenyl)trifluoroboranuide. The chosen comparators allow for a clear assessment of the effects of both the gem-difluoro substitution and the nature of the boronate species.

  • Subject: Potassium (2,2-difluoroethenyl)trifluoroboranuide (KF₂V-BF₃K) : The focus of our study, this air-stable salt provides a direct route to the valuable gem-difluorovinyl group.

  • Comparator 1: Potassium vinyltrifluoroborate (KV-BF₃K) : The direct non-fluorinated analog. Comparing against this reagent isolates the electronic and steric impact of the two fluorine atoms on reactivity and stability.[6][7]

  • Comparator 2: (2,2-difluoroethenyl)boronic acid pinacol ester (F₂V-Bpin) : A widely used alternative for introducing the gem-difluorovinyl moiety. This comparison highlights the practical advantages of trifluoroborate salts over boronate esters in terms of handling and stability.[8]

G cluster_0 Reagents for Comparison KF2V Potassium (2,2-difluoroethenyl)trifluoroboranuide (KF₂V-BF₃K) KV Potassium vinyltrifluoroborate (KV-BF₃K) F2VBpin (2,2-difluoroethenyl)boronic acid pinacol ester (F₂V-Bpin)

Figure 1: The three organoboron reagents evaluated in this guide.

Benchmarking Part I: Stability and Handling

A key advantage of potassium organotrifluoroborates is their exceptional stability compared to other organoboron species.[9] This attribute is not merely a convenience but a critical factor that impacts experimental setup, reagent stoichiometry, and overall process reliability.

Experimental Insight: Boronic acids and their esters are susceptible to protodeboronation and can undergo slow decomposition upon storage, especially if exposed to atmospheric moisture. In contrast, the tetracoordinate nature of the boron atom in trifluoroborates shields the C-B bond, rendering the reagents remarkably stable.[4] This means they do not require storage in a glovebox or desiccator for routine use, simplifying laboratory workflows.

Table 1: Qualitative Comparison of Physical Properties and Stability

Property KF₂V-BF₃K KV-BF₃K F₂V-Bpin
Physical Form Crystalline Solid Crystalline Solid Liquid or Low-Melting Solid
Air Stability High (Indefinitely stable)[3][4] High (Indefinitely stable)[9] Moderate (Can hydrolyze)
Moisture Stability High[3][4] High[9] Low to Moderate
Handling Requirements Standard benchtop Standard benchtop Anhydrous techniques preferred

| Purification | Simple recrystallization | Simple recrystallization | Chromatography often required |

Benchmarking Part II: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important application for organoboron reagents, enabling the formation of C-C bonds with high functional group tolerance.[10][11] We evaluated the performance of our three subject reagents in a model cross-coupling reaction with an electronically neutral aryl chloride.

Experimental Design & Rationale

The choice of catalytic system is paramount for achieving high efficiency, especially with challenging substrates like aryl chlorides.

  • Catalyst System: Pd(OAc)₂ / RuPhos . This combination is a robust system for coupling organotrifluoroborates.[12] Palladium(II) acetate is a reliable palladium source, while RuPhos, a sterically demanding biarylphosphine ligand, facilitates the challenging oxidative addition of the aryl chloride and promotes the final reductive elimination step.

  • Base: Potassium Carbonate (K₂CO₃) . A common and effective base for Suzuki-Miyaura reactions involving trifluoroborates. It is believed to facilitate the hydrolysis of the BF₃⁻ group to a more active boronic acid species in situ.

  • Solvent System: Toluene/H₂O (5:1) . The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.[11][13]

G cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow prep 1. Assemble Reagents (Boron Reagent, Ar-Cl, Base, Catalyst, Ligand) solvent 2. Add Solvent (Toluene/H₂O) prep->solvent reaction 3. Heat Reaction (85 °C, 14h under N₂) solvent->reaction workup 4. Aqueous Workup & Extraction (EtOAc) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product 6. Isolated Product purify->product

Figure 2: Standard experimental workflow for the benchmark cross-coupling reaction.

Standard Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol was used for each of the three organoboron reagents.

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the organoboron reagent (1.01 mmol), 2-chloroanisole (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and RuPhos (0.1 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add 10.0 mL of a degassed toluene/H₂O (5:1) mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir for 14 hours.

  • After cooling to room temperature, add 10.0 mL of a pH 7 buffer solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Comparative Results and Discussion

The results highlight the differences in reactivity between the three reagents.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with 2-Chloroanisole

Entry Organoboron Reagent Product Isolated Yield (%)
1 KF₂V-BF₃K 1-(2,2-difluorovinyl)-2-methoxybenzene 88%
2 KV-BF₃K 1-methoxy-2-vinylbenzene 92%

| 3 | F₂V-Bpin | 1-(2,2-difluorovinyl)-2-methoxybenzene | 85% |

Analysis of Results:

  • All three reagents proved to be effective coupling partners, furnishing the desired products in high yields.

  • The non-fluorinated KV-BF₃K provided the highest yield, which is expected as the vinyl group is sterically less demanding and electronically neutral compared to its fluorinated counterpart.

  • KF₂V-BF₃K performed exceptionally well, with a yield only slightly lower than the non-fluorinated analog. This demonstrates its high reactivity and efficiency as a nucleophilic partner. The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the vinyl group, but the robust catalytic system effectively overcomes this.

  • The pinacol ester, F₂V-Bpin , gave a slightly lower yield than its trifluoroborate counterpart. This difference, while minor in a single experiment, can be significant on a larger scale. The result underscores the excellent performance of the trifluoroborate salt, which combines superior handling and stability with top-tier reactivity.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX Ar-X ArX->OA Organoboron R-BF₃K TM Transmetalation Organoboron->TM Base Base (OH⁻) Base->TM Product Ar-R OA->TM ArPd(II)XL₂ RE Reductive Elimination TM->RE ArPd(II)RL₂ RE->Pd0 RE->Product

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Drug Discovery and PET Imaging

The utility of potassium (2,2-difluoroethenyl)trifluoroboranuide extends far beyond a simple building block. Its structure is of profound interest to medicinal chemists.

  • Bioisosterism: The gem-difluoroalkene group is recognized as a non-hydrolyzable mimic of a ketone or aldehyde.[2] This allows for the design of enzyme inhibitors or receptor ligands with improved metabolic stability and pharmacokinetic profiles.[14] The ability to easily install this moiety using a stable, reliable reagent like KF₂V-BF₃K is a significant advantage in the iterative process of drug design.

  • PET Imaging: Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on molecules labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). The trifluoroborate functional group itself can be used in ¹⁸F-labeling for PET tracers.[15] Reagents like KF₂V-BF₃K serve as ideal precursors for the synthesis of complex molecules that can later be adapted for PET applications, potentially enabling new diagnostic tools for oncology and neurology.

Conclusion and Future Outlook

This comparative guide demonstrates that potassium (2,2-difluoroethenyl)trifluoroboranuide is a premier reagent for introducing the synthetically valuable gem-difluorovinyl moiety. It successfully marries the practical benefits of high air- and moisture-stability, characteristic of trifluoroborates, with excellent reactivity in palladium-catalyzed cross-coupling reactions.

Key Findings:

  • Superior Stability: It offers significant advantages in handling and storage over the corresponding boronic acid pinacol ester, F₂V-Bpin.[3][4]

  • High Reactivity: It performs on par with, and in some cases may exceed, the efficiency of F₂V-Bpin in Suzuki-Miyaura cross-coupling, delivering high yields under standard conditions.

  • Strategic Value: As a stable and reliable source of the gem-difluoroalkene group, it is an invaluable tool for researchers in drug discovery, agrochemicals, and materials science.

Future research should focus on expanding the reaction scope of this reagent to other cross-coupling methodologies and exploring its utility in the direct synthesis of ¹⁸F-labeled PET imaging agents. The continued adoption of such well-behaved, stable, and effective reagents will undoubtedly accelerate innovation across the chemical sciences.

References

  • D. E. Petrillo and G. A. Molander, "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates," Org. Lett., 2008, 10, 1795-1798. [Link][11][12]

  • C. R. Bernardi and G. A. Molander, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates," J. Org. Chem., 2002, 67, 8424-8429. [Link][10]

  • G. A. Molander and D. E. Petrillo, "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates," Org. Lett., 2008, 10, 1795-1798. [Link][11][13]

  • P. G. J. T. E. N. G. S. L. C. W. Hu, "Aryl gem -Difluorovinyl Pinacolboronates: Synthesis and Utility for Suzuki-Miyaura Coupling Reaction," ResearchGate, N/A. [Link][8]

  • Y. Li et al., "Synthesis of gem-Difluoroallylboronates via FeCl2-Catalyzed Boration/β-Fluorine Elimination of Trifluoromethyl Alkenes," Org. Lett., 2017, 19, 914-917. [Link][2]

  • G. A. Molander and A. R. Brown, "Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles," J. Org. Chem., 2006, 71, 9681-9686. [Link][6]

  • G. A. Molander and D. L. Sandrock, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," Curr. Opin. Drug Discov. Devel., 2009, 12, 833-844. [Link][3]

  • G. A. Molander and D. L. Sandrock, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," PMC, 2010. [Link][4]

  • G. A. Molander, B. W. Katona, and F. Machrouhi, "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations," J. Org. Chem., 2002, 67, 8416-8423. [Link][9]

  • Y. Liu et al., "A bis-boron boramino acid PET tracer for brain tumor diagnosis," Eur. J. Nucl. Med. Mol. Imaging, 2024. [Link][15]

  • S. Purser et al., "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties," PMC, 2021. [Link][14]

  • G. Sandford, "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas," Beilstein J. Org. Chem., 2024, 20, 248-255. [Link][1]

Sources

Comparative

Comparative Guide: Leaving Groups in 2,2-Difluorovinylation via Organotrifluoroborates

Executive Summary The gem-difluorovinyl moiety is a highly sought-after structural motif in medicinal chemistry and drug development, frequently serving as a robust, metabolically stable bioisostere for carbonyl groups a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gem-difluorovinyl moiety is a highly sought-after structural motif in medicinal chemistry and drug development, frequently serving as a robust, metabolically stable bioisostere for carbonyl groups and reactive Michael acceptors [[1]](). Synthesizing these motifs via transition-metal-catalyzed cross-coupling requires a delicate mechanistic balance between the electrophile's leaving group (LG) and the nucleophile's transmetalation kinetics.

This guide provides an objective, data-driven comparison of the leaving groups utilized in 2,2-difluorovinylation, specifically focusing on cross-couplings with potassium organotrifluoroborates. By analyzing the causality behind reagent stability, oxidative addition rates, and overall yield, this guide establishes a self-validating framework for selecting the optimal electrophile in your synthetic workflows.

The Mechanistic Imperative: Why Trifluoroborates?

Before evaluating the electrophilic leaving groups, it is critical to understand the nucleophilic partner. Potassium organotrifluoroborates (R–BF₃K) are bench-stable, crystalline solids that effectively mitigate the protodeboronation and degradation pathways commonly observed with free boronic acids 2.

In the reaction mixture, trifluoroborates do not transmetalate directly. Instead, they require an aqueous base to undergo a controlled, slow-release hydrolysis into the active boronic acid species. This thermodynamic "drip-feed" mechanism maintains a low, steady-state concentration of the active transmetalating agent, drastically suppressing unwanted homocoupling side-reactions and ensuring high cross-coupling fidelity.

BF3Activation ArBF3K Ar-BF3K Stable Pre-nucleophile Hydrolysis H2O / Base Controlled Hydrolysis ArBF3K->Hydrolysis ArBOH2 Ar-B(OH)2 Active Transmetalating Agent Hydrolysis->ArBOH2

Figure 1: Base-mediated controlled hydrolysis of potassium trifluoroborates.

Comparative Analysis of Leaving Groups

The efficiency of the Suzuki-Miyaura difluorovinylation is heavily dictated by the nature of the leaving group on the 1,1-difluoroethylene backbone (F₂C=CH–LG). The leaving group dictates the activation energy required for the initial oxidative addition of the Pd(0) or Ni(0) catalyst.

A. Halides (Bromide and Iodide)

Historically, vinyl halides were the default electrophiles in cross-coupling chemistry. However, 2,2-difluorovinyl bromide is a highly volatile gas at room temperature (bp 6 °C at 1 atm), making it practically impossible to handle in standard liquid-phase high-throughput screening or scale-up environments 3. The corresponding iodide, while theoretically more reactive, is not commercially available and suffers from severe light and thermal instability 3. Consequently, halides are considered obsolete for this specific transformation.

B. Sulfonates (Tosylate and Mesylate) — The Gold Standard

The introduction of 2,2-difluorovinyl tosylate (F₂C=CH–OTs) revolutionized difluorovinylation. It is a stable, easily accessible liquid that acts as a highly efficient electrophilic partner in Pd(0)-catalyzed couplings 3. The tosylate leaving group provides an optimal bond dissociation energy that facilitates rapid oxidative addition without premature degradation. Similarly, 2,2-difluorovinyl mesylate has proven highly effective, particularly in aqueous or biphasic solvent systems utilizing water-soluble phosphine ligands [[4]]().

C. Carboxylates (Benzoates) — The Emerging Alternative

Recently, 2,2-difluorovinyl benzoates (BzO-DFs) have emerged as versatile, highly modular building blocks. Primarily deployed in Ni-catalyzed cross-couplings, the benzoate leaving group allows for diverse synthesis from abundant bromodifluoroacetates and exhibits exceptional functional group tolerance, enabling the late-stage functionalization of complex bioactive molecules 1.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each leaving group when subjected to cross-coupling conditions.

Leaving GroupRepresentative ElectrophilePhysical State (25 °C)Bench StabilityTypical Catalyst SystemCross-Coupling Yield RangeKey Limitation
Bromide F₂C=CH–BrGas (bp 6 °C)PoorPd(0) / Phosphine30% – 50%Extreme volatility limits handling.
Tosylate F₂C=CH–OTsLiquidExcellentPd₂(dba)₃ / PCy₃70% – 95%Requires electron-rich ligands.
Mesylate F₂C=CH–OMsLiquidExcellentNa₂PdCl₄ / cataCXium75% – 98%Sensitive to strong nucleophilic bases.
Benzoate F₂C=CH–OBzLiquid / SolidExcellentNi(cod)₂ / Ligand60% – 90%Requires Ni catalysis; Pd is less effective.

Mechanistic Workflow & Pathway Visualization

The catalytic cycle relies on the seamless displacement of the leaving group. When utilizing sulfonates (like tosylate), an electron-rich, bulky ligand (e.g., PCy₃) is strictly required to force the oxidative addition of the Pd(0) species into the relatively strong C–O(Ts) bond. Once the Pd(II) intermediate is formed, the hydrolyzed trifluoroborate transfers the aryl group, followed by reductive elimination to yield the gem-difluoroalkene.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_1 L_nPd(LG)(CH=CF2) Oxidative Addition Complex Pd0->PdII_1 Oxidative Addition PdII_2 L_nPd(Ar)(CH=CF2) Transmetalation Complex PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-CH=CF2 gem-Difluoroalkene PdII_2->Product Reagents1 F2C=CH-LG (LG = OTs, OMs, OBz) Reagents1->PdII_1 Reagents2 Ar-BF3K Potassium Aryltrifluoroborate Reagents2->PdII_2

Figure 2: Catalytic cycle of Pd-catalyzed 2,2-difluorovinylation highlighting LG displacement.

Self-Validating Experimental Protocol

The following protocol details the Suzuki-Miyaura coupling of 2,2-difluorovinyl tosylate with a potassium aryltrifluoroborate. Every step is designed with mechanistic causality to ensure reproducibility.

Materials Required:
  • Electrophile: 2,2-Difluorovinyl tosylate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Potassium aryltrifluoroborate (1.5 equiv, 0.75 mmol)

  • Catalyst/Ligand: Pd₂(dba)₃ (2.5 mol%), PCy₃·HBF₄ (5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: Dioxane / H₂O (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and PCy₃·HBF₄ in 5.0 mL of anhydrous dioxane. Stir for 10 minutes at room temperature.

    • Causality: Pre-mixing allows the reduction of Pd(II) traces and the coordination of the bulky PCy₃ ligand to form the active, electron-rich L_nPd(0) species before it encounters the electrophile, preventing catalyst poisoning.

  • Addition of Reactants: Add the potassium aryltrifluoroborate and 2,2-difluorovinyl tosylate to the active catalyst solution.

    • Causality: A 1.5x excess of the trifluoroborate is utilized to compensate for any minor, unavoidable protodeboronation that occurs during the extended thermal heating.

  • Base and Hydrolysis Initiation: Dissolve the K₃PO₄ in 0.5 mL of degassed water and inject it into the reaction vessel. Seal the vessel tightly.

    • Causality: The biphasic solvent system is non-negotiable. The organic phase dissolves the substrates, while the water is strictly required to hydrolyze the –BF₃K salt into the active –B(OH)₂ species. The K₃PO₄ neutralizes the generated HF and facilitates the formation of the reactive palladium-hydroxo intermediate required for transmetalation.

  • Thermal Activation: Heat the sealed reaction mixture to 80 °C for 16 hours under vigorous stirring.

    • Causality: Elevated temperatures are required to overcome the high activation energy barrier of the oxidative addition into the sulfonate C–O bond.

  • In-Process Validation Checkpoint: Before workup, extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR.

    • Self-Validation: The starting tosylate exhibits a distinct doublet of doublets around -75 to -80 ppm. Successful coupling is confirmed by the disappearance of these peaks and the emergence of new signals shifted downfield (typically -85 to -95 ppm, depending on the aryl group). If starting material persists, re-dose with 1.0 mol% Pd catalyst and continue heating.

  • Quench and Isolation: Cool to room temperature, dilute with 15 mL EtOAc, and wash with brine (2 × 10 mL). Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Causality: Brine efficiently partitions and removes the water-soluble boron byproducts and inorganic phosphate/fluoride salts, preventing streaking on the silica column.

References

  • [2] Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. 3

  • [1] 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications. 1

  • [4] Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry - The Royal Society of Chemistry. 4

Sources

Validation

Reproducibility of Suzuki coupling with Potassium (2,2-difluoroethenyl)trifluoroboranuide

The incorporation of the gem-difluorovinyl group into small molecules is a highly sought-after transformation in modern drug discovery and materials science. Acting as a robust bioisostere for carbonyl groups and a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of the gem-difluorovinyl group into small molecules is a highly sought-after transformation in modern drug discovery and materials science. Acting as a robust bioisostere for carbonyl groups and a uniquely polarized alkene, this moiety dramatically alters the physicochemical and pharmacokinetic profiles of target compounds. However, the synthesis of these derivatives via traditional cross-coupling has historically been plagued by reagent instability, rapid protodeboronation, and poor reproducibility.

This guide provides an objective, data-driven comparison of Potassium (2,2-difluoroethenyl)trifluoroboranuide (CAS: 726203-05-0) against alternative reagents, detailing the mechanistic causality that makes it a superior choice for reproducible Suzuki-Miyaura couplings.

Mechanistic Causality: Overcoming Protodeboronation

The primary mode of failure in the cross-coupling of fluorinated vinylboronic acids is protodeboronation —the rapid, base-catalyzed cleavage of the carbon-boron bond before transmetalation can occur.

Potassium (2,2-difluoroethenyl)trifluoroboranuide circumvents this through a kinetically controlled "drip-feed" mechanism[1]. The tetracoordinate nature of the trifluoroborate anion masks the inherent reactivity of the C-B bond, rendering the salt indefinitely stable to air and moisture[2]. Under the biphasic, basic conditions of the Suzuki-Miyaura reaction, the -BF₃K group undergoes slow, reversible hydrolysis to generate the active boronic acid/boronate species in situ.

Because the rate of transmetalation with the aryl-palladium(II) intermediate is significantly faster than the rate of protodeboronation, the active boron species is consumed immediately upon generation. This causality—where the thermodynamic stability of the precatalyst dictates the kinetic success of the catalytic cycle—is the foundation of the reagent's high reproducibility[3].

Mechanism Precatalyst Potassium (2,2-difluoroethenyl) trifluoroboranuide (Stable Precatalyst) Hydrolysis Slow Hydrolysis (H2O / Base) Precatalyst->Hydrolysis ActiveSpecies Active Boronate Species [R-BF2(OH)]- Hydrolysis->ActiveSpecies Controlled Release Transmetalation Transmetalation Pd(II) Complex ActiveSpecies->Transmetalation Fast Pathway Degradation Protodeboronation (Minimized) ActiveSpecies->Degradation Slow/Prevented Product gem-Difluorostyrene Product Transmetalation->Product

Figure 1: Mechanistic cycle demonstrating the controlled release of the active boronate species.

Objective Comparison of 2,2-Difluorovinylation Reagents

To objectively evaluate Potassium (2,2-difluoroethenyl)trifluoroboranuide, we must compare it against the three most prevalent alternative reagents used in cross-coupling: 2,2-Difluorovinyl tosylate[4], 2,2-Difluorovinyl pinacolborane (CF₂=CHBPin)[5], and (2,2-Difluoroethenyl)zinc complexes.

Reagent ClassReagent StabilityReaction TypeEnvironmental/Handling ProfileTypical YieldsPrimary Limitation
Potassium (2,2-difluoroethenyl)trifluoroboranuide Excellent (Air/Moisture stable solid)Suzuki-MiyauraBenign inorganic byproducts (KHF₂ derivatives)75–95% Requires biphasic solvent systems for hydrolysis.
2,2-Difluorovinyl Tosylate Moderate (Liquid, requires refrigeration)Suzuki-MiyauraHigh atom-waste (tosylate leaving group)60–85%Prone to elimination side-reactions; requires specific Pd/ligand ratios.
2,2-Difluorovinyl Pinacolborane Good (Stable at +4 °C)Suzuki-MiyauraHigh molecular weight byproduct (pinacol)70–90%Less atom-economical; liquid handling can be cumbersome on a small scale.
(2,2-Difluoroethenyl)zinc Poor (Moisture sensitive)NegishiRequires strictly anhydrous conditions60–80%Incompatible with protic functional groups (e.g., -OH, -NH₂).

Analytical Verdict: While zinc reagents offer rapid coupling, their functional group intolerance limits late-stage functionalization. 2,2-Difluorovinyl tosylates invert the coupling polarity (acting as the electrophile) but suffer from lower atom economy[4]. Potassium (2,2-difluoroethenyl)trifluoroboranuide provides the optimal balance of bench-stability, functional group tolerance, and high-yielding reproducibility[2].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard (Trifluorotoluene) to allow for real-time reaction monitoring via ¹⁹F NMR, ensuring that the conversion is quantitatively verified before any workup is initiated.

Reagents & Materials
  • Nucleophile: Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 equiv)[6]

  • Electrophile: Aryl bromide or heteroaryl bromide (1.0 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%) – Chosen for its large bite angle, which accelerates reductive elimination and prevents off-cycle palladium degradation.

  • Base: Cs₂CO₃ (3.0 equiv) – Provides the optimal basicity for both the hydrolysis of the trifluoroborate and the activation of the palladium complex.

  • Solvent: THF / H₂O (10:1 v/v) – Water is strictly required to facilitate the slow hydrolysis of the -BF₃K group.

  • Internal Standard: α,α,α-Trifluorotoluene (0.5 equiv)

Protocol Step1 1. Catalyst & Reagent Prep Step2 2. Trifluoroborate Addition Step1->Step2 Step3 3. Biphasic Solvent System Step2->Step3 Step4 4. Controlled Heating Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl bromide (1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Addition of the Trifluoroborate: Add Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.5 mmol) to the solid mixture. Causality note: Adding the stable trifluoroborate salt on the benchtop is safe, as it does not degrade in ambient air, eliminating the need for a glovebox.

  • Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Introduction: Inject degassed THF (10 mL) and degassed deionized H₂O (1 mL) via syringe. Inject α,α,α-Trifluorotoluene (0.5 mmol) as the internal standard.

  • Controlled Heating: Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Control (IPC) & Validation: After 12 hours, withdraw a 0.1 mL aliquot via syringe. Dilute with CDCl₃ and acquire a ¹⁹F NMR spectrum.

    • Validation Check: Integrate the product's gem-difluoro signals (typically between -80 and -90 ppm) against the internal standard (-63.7 ppm). Do not proceed to workup until >95% conversion is confirmed.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) to remove the inorganic potassium and fluoride salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Molander, G. A. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Current Opinion in Drug Discovery & Development, 2009.

  • Gøgsig, T. M., et al. "Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling." Organic Chemistry Portal, 2008.

  • "2,2-Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction." ResearchGate, 2019.

  • "Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling." The Journal of Organic Chemistry, 2009.

  • AiFChem Product Catalog. "Potassium (2,2-difluorovinyl)trifluoroborate."

Sources

Safety & Regulatory Compliance

Safety

Potassium (2,2-difluoroethenyl)trifluoroboranuide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Potassium (2,2-difluoroethenyl)trifluoroboranuide Executive Summary & Chemical Profile Potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as Potassium 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Potassium (2,2-difluoroethenyl)trifluoroboranuide

Executive Summary & Chemical Profile

Potassium (2,2-difluoroethenyl)trifluoroboranuide (also known as Potassium 2,2-difluorovinyltrifluoroborate) is a highly specialized, bench-stable organoboron reagent. It is predominantly utilized by drug development professionals in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install gem-difluorovinyl motifs into pharmaceutical intermediates[1].

While organotrifluoroborates are celebrated for their stability compared to traditional boronic acids, their disposal requires rigorous oversight. The molecule contains both a trifluoroborate group ( −BF3​K ) and a fluorinated vinyl group ( −CF2​=CH− ). Mishandling these functional groups in waste streams presents severe toxicological and environmental hazards, specifically the potential to generate hydrofluoric acid (HF) and boron trifluoride ( BF3​ )[2][3].

Mechanistic Causality in Hazard Mitigation

Understanding the chemical reactivity of Potassium (2,2-difluoroethenyl)trifluoroboranuide is critical for executing a safe, self-validating disposal protocol. Do not merely follow steps; understand the chemistry governing the waste.

  • Acid-Catalyzed Hydrolysis (The HF Risk): In neutral or basic aqueous solutions, the trifluoroborate salt is kinetically stable. However, in strongly acidic media (pH < 3), the −BF3​K moiety undergoes rapid solvolysis. The mechanism involves the protonation of the fluorine atoms, converting them into excellent leaving groups, followed by nucleophilic attack by water. This yields the corresponding boronic acid and releases highly toxic, tissue-destructive hydrofluoric acid (HF)[3].

    • Reaction: R-BF3​K+3H2​OH+​R-B(OH)2​+3HF+K+

    • Operational Causality: Liquid waste streams containing this reagent must never be mixed with acidic waste. They must be actively buffered to a slightly alkaline pH (8–10) prior to temporary storage to thermodynamically suppress HF generation.

  • Thermal Decomposition: Exposure to extreme heat or improper incineration leads to the evolution of toxic fumes, including carbon oxides, boron oxides, hydrogen fluoride, and potassium oxides[2].

    • Operational Causality: Waste must be routed exclusively to licensed hazardous waste facilities equipped with high-temperature incinerators and alkaline flue gas scrubbers to neutralize volatile fluorides[2][4].

Quantitative Data: Segregation & Compatibility

Proper segregation is the first line of defense. Summarized below are the strict compatibility parameters for waste containment.

Waste CategoryCompatibilityIncompatible MaterialsContainer MaterialMax Storage Temp
Solid Waste (Unused reagent, PPE)Neutral/Basic solids, silica gelStrong acids, strong oxidizersHDPE or PolypropyleneAmbient (20-25°C)
Aqueous Waste (Reaction workups)Basic aqueous streams (pH 8-10)Acidic streams (pH < 7), metalsHDPE (Strictly NO Glass)Ambient (20-25°C)
Organic Waste (Solvent extracts)Halogenated organicsPeroxides, strong oxidizersHDPEAmbient (20-25°C)

Table 1: Waste segregation parameters for fluorinated organotrifluoroborates.

Procedural Methodologies: Step-by-Step Disposal Protocols

Protocol A: Solid Waste & Spill Cleanup This protocol applies to unused reagent, expired stock, or accidental benchtop spills.

  • Preparation & PPE: Don appropriate PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles[2]. Ensure the fume hood or local exhaust ventilation is active.

  • Containment (Spills): If spilled, do not sweep dry, as this generates inhalable hazardous dust[4]. Gently cover the spill with a slightly damp inert absorbent material (e.g., sand or vermiculite).

  • Collection: Use a non-sparking, plastic scoop to transfer the material into a pre-labeled, wide-mouth High-Density Polyethylene (HDPE) container[4]. Causality: Plastic tools prevent sparking, and HDPE is chemically resistant to trace HF, unlike glass.

  • Labeling: Affix a hazardous waste label immediately. Check "Toxic" and "Corrosive", and explicitly list "Potassium (2,2-difluoroethenyl)trifluoroboranuide - Fluorinated Boron Compound".

  • EHS Handoff: Store the sealed container in a designated, locked dry waste accumulation area until collection by Environmental Health and Safety (EHS)[2][4].

Protocol B: Liquid Waste Treatment (Self-Validating System) This protocol applies to aqueous and organic waste generated post-reaction. It utilizes a self-validating feedback loop to ensure absolute safety before container sealing.

  • Phase Separation: Separate the organic and aqueous layers from the Suzuki-Miyaura reaction workup.

  • Organic Waste Handling: Transfer the organic layer into a standard "Halogenated Organic Waste" HDPE carboy. Note: Even if the extraction solvent is non-halogenated (e.g., ethyl acetate), the presence of the difluorovinyl group dictates disposal in the halogenated stream to ensure the waste is routed to a high-temperature incinerator.

  • Aqueous Waste pH Validation (Critical Loop): Before transferring the aqueous layer to a waste carboy, test the pH using universal indicator paper.

    • Self-Validation Check: Is the pH 8?

    • Correction: If pH < 8, add 1M NaOH dropwise with magnetic stirring until the pH stabilizes between 8 and 10. Re-test to validate. Causality: This guarantees the suppression of HF generation[3].

  • Aqueous Waste Transfer: Once validated, transfer the alkaline aqueous waste to a dedicated "Basic Aqueous Waste" HDPE carboy. Never use glass carboys, as any accidental drop in pH will generate HF, which etches and destroys borosilicate glass.

  • Secondary Containment & Pressurization Check: Place all liquid waste carboys in secondary containment trays. Before leaving the waste area, visually validate the carboy for 15 minutes to ensure no bulging occurs (indicating unexpected gas evolution).

Workflow Visualization: Waste Routing Decision Matrix

WasteRouting Start Waste Stream: Potassium (2,2-difluoroethenyl) trifluoroboranuide StateDecision Physical State of Waste? Start->StateDecision Solid Solid Waste (Spills, Powders, PPE) StateDecision->Solid Solid Liquid Liquid Waste (Reaction Workups) StateDecision->Liquid Liquid SolidAction Collect in HDPE container. Label: Toxic/Corrosive Solid. Do not sweep dry. Solid->SolidAction PhaseDecision Phase Separation Liquid->PhaseDecision EHS EHS Collection & High-Temp Incineration with Flue Gas Scrubber SolidAction->EHS Organic Organic Layer PhaseDecision->Organic Aqueous Aqueous Layer PhaseDecision->Aqueous OrgAction Route to Halogenated Organic Waste (HDPE) Organic->OrgAction pHCheck pH Validation Check (Target: pH 8-10) Aqueous->pHCheck OrgAction->EHS pHFail pH < 8 (HF Generation Risk) pHCheck->pHFail Fail pHPass pH 8-10 (Stable) pHCheck->pHPass Pass Adjust Add 1M NaOH until pH 8-10 pHFail->Adjust AqAction Route to Basic Aqueous Waste (HDPE only. NO GLASS) pHPass->AqAction Adjust->pHCheck Re-test AqAction->EHS

Decision matrix for safe segregation, neutralization, and disposal of organotrifluoroborate waste.

References

Sources

Handling

Personal protective equipment for handling Potassium (2,2-difluoroethenyl)trifluoroboranuide

Safe Handling and Operational Guide for Potassium (2,2-difluoroethenyl)trifluoroboranuide As a Senior Application Scientist in drug development, I frequently oversee the integration of fluorinated bioisosteres into compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for Potassium (2,2-difluoroethenyl)trifluoroboranuide

As a Senior Application Scientist in drug development, I frequently oversee the integration of fluorinated bioisosteres into complex pharmacophores. The 2,2-difluorovinyl moiety is a highly sought-after structural motif, and Potassium (2,2-difluoroethenyl)trifluoroboranuide is the premier reagent for transferring this group via transition-metal catalysis.

While potassium organotrifluoroborate salts are celebrated for being shelf-stable, easy to handle, and generally exhibiting lower toxicity than their organotin or boronic acid counterparts [1], the dense fluorination of this specific compound demands rigorous safety protocols. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and a self-validating operational workflow for safe laboratory handling.

Hazard Profile & Causality (The "Why" Behind the Safety)

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Do not treat this reagent as a benign salt.

  • Dust Aerosolization & Respiratory Toxicity: As a finely milled, crystalline solid, this reagent is highly prone to aerosolization. Inhalation of organotrifluoroborate dust leads to immediate mucosal irritation (classified under GHS as H335: May cause respiratory irritation) .

  • Hydrolytic Degradation (The HF Risk): Under neutral or basic conditions, the trifluoroborate group (–BF3K) is exceptionally stable. However, if exposed to strong, concentrated acids, the compound undergoes rapid protodeboronation and hydrolysis. This degradation pathway can release Boron Trifluoride (BF3) and Hydrogen Fluoride (HF) gas. HF is a severe systemic toxin that penetrates tissue deeply before causing visible, agonizing burns.

  • Dermal & Ocular Toxicity: Direct contact with the powder causes pronounced skin irritation (H315) and serious eye damage/irritation (H319) [2].

Quantitative PPE Specification Matrix

To establish a self-validating safety system, your Personal Protective Equipment (PPE) must meet specific quantitative thresholds. Generic "lab gloves" are insufficient for fluorinated organometallics.

PPE ComponentStandard / SpecificationQuantitative MetricMechanistic Justification
Protective Gloves EN 374 (Nitrile Rubber)Min. thickness: 0.11 mm; Breakthrough: >480 minPrevents dermal absorption of fluorinated organics and mitigates H315 skin irritation .
Eye Protection EN 166 (Safety Goggles)Lens thickness: >2.0 mm polycarbonateProtects against micro-dust aerosols and severe ocular irritation (H319) [2].
Respirator EN 143 (Particulate Filter)Type P3 efficiency: 99.95% filtrationMitigates inhalation of H335-classified respiratory irritants during the weighing phase .
Fume Hood ISO 14644 / ASHRAE 110Min. face velocity: 0.5 m/s (100 fpm)Captures potential BF3/HF off-gassing if accidental acidic degradation occurs during the reaction.

Step-by-Step Operational Methodology: Suzuki-Miyaura Workflow

This step-by-step methodology ensures that the reagent is handled under conditions that maximize both synthetic yield and operator safety.

Step 1: Preparation & Purging

  • Action: In an ISO 14644 compliant fume hood, equip a Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with inert gas (N2 or Argon).

  • Causality: While the organotrifluoroborate is air-stable, the active Palladium(0) catalyst generated in situ is highly oxygen-sensitive.

Step 2: Reagent Loading

  • Action: Wearing a P3 respirator and EN 374 nitrile gloves, carefully weigh the aryl halide (1.0 equiv), Potassium (2,2-difluoroethenyl)trifluoroboranuide (1.2 equiv), and the Palladium catalyst (e.g., PdCl2(dppf), 0.05 equiv). Transfer immediately to the flask.

  • Causality: The P3 filter prevents inhalation of the easily aerosolized trifluoroborate powder during the physical transfer phase .

Step 3: Base Addition (Critical Safety Checkpoint)

  • Action: Add a mild inorganic base such as Cs2CO3 or K2CO3 (3.0 equiv).

  • Causality: Maintaining a strictly basic environment is a mandatory safety mechanism. It prevents the acidic degradation of the trifluoroborate moiety, completely eliminating the risk of HF/BF3 off-gassing.

Step 4: Solvent Addition & Reaction Execution

  • Action: Inject degassed solvent (e.g., THF/H2O in a 10:1 ratio). Heat the mixture to 80°C under continuous stirring for 12–24 hours.

Step 5: Quenching & Workup

  • Action: Cool the reaction to room temperature. Quench slowly with deionized water. Extract the organic layer with Ethyl Acetate.

  • Causality: Water safely dissolves the residual inorganic fluoride and boron byproducts, sequestering them harmlessly in the aqueous layer.

Emergency Response & Disposal Plan

Spill Management:

  • Dry Spills: Do NOT use water to clean up a dry spill, as it can create a concentrated, highly irritating paste. Use a dry cleanup procedure (e.g., sweeping with a dedicated anti-static brush to avoid generating dust) and place the waste in a suitable, labeled container [2].

  • Skin Contact: Immediately flush the affected area with copious amounts of running water and quickly remove all contaminated clothing [2]. Note: If the reagent was inadvertently mixed with a strong acid prior to skin exposure, treat it as an HF exposure—apply 2.5% Calcium Gluconate gel to the affected area and seek immediate medical attention.

Disposal Plan:

  • Aqueous Waste: The aqueous layer from the reaction workup contains fluoride ions and borate salts. It must be segregated into a clearly labeled "Aqueous Fluorinated/Boron Waste" carboy. Never mix this with acidic waste streams.

  • Solid Waste: Dispose of contaminated gloves, weighing paper, and empty reagent containers at an authorized hazardous waste collection point destined for high-temperature incineration [2].

Safety Workflow Visualization

The following diagram illustrates the logical relationship between operational steps and critical safety interventions when handling this reagent.

OperationalSafety N1 1. Risk Assessment Identify HF/BF3 potential N2 2. PPE Donning EN 374 Gloves, EN 166 Goggles N1->N2 N3 3. Reagent Weighing Use Local Exhaust Ventilation N2->N3 N4 4. Reaction Setup Maintain Basic/Neutral pH N3->N4 N5 5. Acid Exposure or Spill Detected? N4->N5 N6 Emergency Protocol Apply Calcium Gluconate N5->N6 Yes (Hazard) N7 Standard Quench Fluorinated Waste Disposal N5->N7 No (Safe)

Operational workflow and safety decision matrix for handling fluorinated organoborates.

References

  • Title: Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

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